NTRC-824
Descripción
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of NTRC-824: A Technical Guide to its Mechanism of Action
For Immediate Release
Raleigh, NC – A comprehensive technical guide released today details the mechanism of action for NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). This document provides an in-depth analysis of the compound's interaction with its target and the subsequent cellular signaling events, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
This compound has been identified as a significant research compound due to its high selectivity for the NTS2 receptor over the neurotensin receptor type 1 (NTS1). This selectivity is a key attribute, as it allows for the targeted modulation of NTS2-mediated signaling pathways, which are implicated in a variety of physiological and pathological processes.
Core Mechanism: Competitive Antagonism of the NTS2 Receptor
The fundamental mechanism of action of this compound is its ability to act as a competitive antagonist at the NTS2 receptor. By binding to the receptor, this compound effectively blocks the binding of the endogenous ligand, neurotensin (NT). This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by NT binding.
The potency and selectivity of this compound have been quantified in various in vitro assays. These studies have consistently demonstrated its high affinity for the NTS2 receptor.
Quantitative Analysis of Receptor Binding and Functional Inhibition
The following table summarizes the key quantitative data that characterizes the interaction of this compound with the NTS2 receptor.
| Parameter | Value | Description | Reference |
| IC50 | 38 nM | The half maximal inhibitory concentration of this compound in a functional assay, indicating its potency in inhibiting NTS2 receptor activity. | |
| Ki | 202 nM | The inhibitory constant of this compound, representing its binding affinity for the NTS2 receptor in a competitive binding assay. | |
| Selectivity | >150-fold | The selectivity of this compound for the NTS2 receptor over the NTS1 receptor. |
Signaling Pathways Modulated by this compound
The neurotensin receptor type 2 is a G protein-coupled receptor (GPCR) whose signaling pathways are complex and can be cell-type dependent. Activation of NTS2 by neurotensin can lead to the modulation of several intracellular signaling cascades. As an antagonist, this compound prevents these signaling events from occurring.
The primary signaling pathway associated with NTS2 involves the activation of G proteins, which can in turn modulate the activity of downstream effectors. One of the key pathways influenced by NTS2 activation is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. By blocking neurotensin binding, this compound is expected to inhibit the NTS2-mediated phosphorylation and activation of ERK1/2.
Experimental Protocols
The characterization of this compound relies on two key in vitro experimental methodologies: a functional assay to measure the inhibition of receptor activity and a radioligand binding assay to determine binding affinity.
Functional Antagonism Assessment using a Fluorometric Imaging Plate Reader (FLIPR) Assay
This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by an NTS2 agonist.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor.
-
Assay Principle: NTS2 activation by an agonist leads to an increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye. This compound, as an antagonist, will inhibit this agonist-induced calcium flux.
-
Methodology:
-
CHO-NTS2 cells are seeded into 96-well plates and cultured to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a FLIPR instrument.
-
This compound is added to the wells at various concentrations and incubated.
-
An NTS2 receptor agonist is then added to stimulate the receptor.
-
The change in fluorescence intensity is measured in real-time.
-
The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced fluorescence signal.
-
Radioligand Binding Assay for Affinity Determination
This assay directly measures the binding of this compound to the NTS2 receptor by competing with a radiolabeled ligand.
-
Receptor Source: Membranes prepared from CHO cells expressing the NTS2 receptor.
-
Radioligand: A radiolabeled form of a known NTS2 ligand (e.g., [³H]-neurotensin).
-
Assay Principle: The assay measures the displacement of the radioligand from the NTS2 receptor by increasing concentrations of the unlabeled competitor, this compound.
-
Methodology:
-
Cell membranes containing the NTS2 receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand via filtration.
-
The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
The Ki value is calculated from the IC50 of this compound in displacing the radioligand, providing a measure of its binding affinity.
-
This in-depth guide provides a foundational understanding of the mechanism of action of this compound. The data and experimental protocols outlined herein are intended to support further research and development efforts targeting the neurotensin receptor system.
NTRC-824: A Selective NTS2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurotensin (B549771) receptor type 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological processes, including nociception. Its modulation presents a promising avenue for the development of novel analgesic therapies. This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the NTS2 receptor. We will delve into its functional characteristics, the underlying signaling pathways of its target, and the experimental methodologies used for its characterization.
Core Function of this compound
This compound is a non-peptide small molecule that acts as a selective antagonist at the neurotensin type 2 (NTS2) receptor.[1] Its primary function is to block the binding of the endogenous ligand, neurotensin (NT), to the NTS2 receptor, thereby inhibiting its downstream signaling cascades. This selective antagonism makes this compound a valuable tool for elucidating the physiological roles of the NTS2 receptor and a potential therapeutic candidate for conditions where NTS2 receptor activity is dysregulated.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| IC50 | 38 nM | NTS2 | FLIPR | CHO | [1] |
| Ki | 202 nM | NTS2 | Radioligand Binding | - | [2] |
Table 2: Receptor Selectivity of this compound
| Receptor | Selectivity Fold (over NTS1) | Ki (NTS1) | Reference |
| NTS2 | >150-fold | >30 µM | [1] |
NTS2 Receptor Signaling Pathway
The NTS2 receptor is known to signal through a Gq/G11 protein-coupled pathway, leading to the activation of phospholipase C (PLC).[3] Interestingly, studies have revealed that activation of the NTS2 receptor by agonists leads to an internalization-dependent activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling cascade.[4][5] This process is contingent on the endocytosis of the receptor-ligand complex.
References
- 1. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NTRC-824: A Selective NTS2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NTRC-824, chemically known as N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, is a potent and selective non-peptide agonist for the neurotensin (B549771) receptor type 2 (NTS2).[1] The discovery of this compound represents a significant advancement in the study of the neurotensin system, providing a valuable chemical tool to probe the physiological and pathological roles of the NTS2 receptor. Unlike the more extensively studied neurotensin receptor type 1 (NTS1), the NTS2 receptor's signaling mechanisms and functions are less understood. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering novel, selective, non-peptide ligands for the NTS2 receptor. The primary assay used in this discovery was a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels.[1]
Experimental Workflow: Discovery via FLIPR Assay
The general workflow for the discovery of this compound using a FLIPR-based screening approach is outlined below.
Biological Activity and Data Presentation
This compound is a potent agonist of the NTS2 receptor with high selectivity over the NTS1 receptor. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 38 nM | NTS2 | FLIPR Assay | [1] |
| Ki | 202 nM | NTS2 | Radioligand Binding Assay | [1] |
| Ki | >30 µM | NTS1 | Radioligand Binding Assay | [1] |
NTS2 Receptor Signaling Pathway
Activation of the NTS2 receptor by agonists like this compound initiates a distinct signaling cascade. Unlike NTS1, which primarily signals through Gq to induce calcium mobilization, NTS2 receptor activation leads to receptor internalization and subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This signaling pathway is implicated in various cellular processes, including cell proliferation, differentiation, and survival.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process starting from 5-nitroindole (B16589). The detailed synthetic route is depicted below, followed by a step-by-step experimental protocol.
Experimental Protocols
General FLIPR Assay Protocol for GPCR Screening
-
Cell Culture and Plating :
-
HEK293 or CHO cells stably expressing the human NTS2 receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
-
Dye Loading :
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection :
-
The plate is placed in a FLIPR instrument.
-
Test compounds, including a known NTS2 agonist as a positive control, are added to the wells.
-
Fluorescence intensity is measured before and after compound addition to detect changes in intracellular calcium concentration.
-
Synthesis of this compound
The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from the literature.[3]
-
Synthesis of Methyl (5-Nitro-1H-indol-1-yl)acetate : To a solution of 5-nitroindole in acetone, potassium carbonate and methyl bromoacetate are added. The mixture is stirred at room temperature for 4 days. After reaction completion, the solvent is evaporated, and the residue is worked up to yield the product.
-
Synthesis of (5-Nitro-1H-indol-1-yl)acetic Acid : The methyl ester from the previous step is hydrolyzed using lithium hydroxide (B78521) in a mixture of 1,4-dioxane and water overnight at room temperature. Acidification of the reaction mixture followed by extraction and concentration yields the carboxylic acid.
-
Synthesis of tert-Butyl N-[(5-Nitro-1H-indol-1-yl)acetyl]-L-leucinate : The carboxylic acid is coupled with L-leucine tert-butyl ester hydrochloride in the presence of HBTU and triethylamine (B128534) in dichloromethane (B109758) at room temperature overnight.
-
Synthesis of tert-Butyl N-[(5-Amino-1H-indol-1-yl)acetyl]-L-leucinate : The nitro group is reduced to an amine by hydrogenation using palladium on carbon as a catalyst in ethanol (B145695) at room temperature for 2 hours.
-
Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-1H-indol-1-yl)]acetyl}-L-leucinate : The amine is reacted with tosyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane at room temperature overnight to form the sulfonamide.
-
Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)]acetyl}-L-leucinate : The indole (B1671886) ring is trifluoroacetylated at the 3-position by reacting the sulfonamide with trifluoroacetic anhydride in dichloromethane at room temperature for 2 hours.
-
Synthesis of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound) : The tert-butyl ester is deprotected using a 1:1 mixture of trifluoroacetic acid and dichloromethane at room temperature for 2 hours. The final product, this compound, is obtained after workup and purification.
Conclusion
This compound is a pivotal molecule for the exploration of NTS2 receptor biology. Its high potency and selectivity make it an invaluable tool for elucidating the roles of this receptor in various physiological and disease states. The detailed discovery and synthesis pathways provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and pharmacology. Further studies utilizing this compound are anticipated to provide deeper insights into the therapeutic potential of targeting the NTS2 receptor.
References
Cellular Effects of NTS2 Inhibition by NTRC-824: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (B549771) receptor 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. NTRC-824 has been identified as a potent and selective non-peptide antagonist of NTS2, making it a valuable tool for elucidating the cellular functions of this receptor and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the cellular effects of NTS2 inhibition by this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relation to its interaction with neurotensin receptors.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| Human NTS2 | 202 | [125I]-Neurotensin | CHO | [1][2] |
| Human NTS1 | >30,000 | [125I]-Neurotensin | CHO | [1][2] |
Table 2: Functional Antagonism of this compound
| Assay | IC50 (nM) | Agonist | Cell Line | Reference |
| Calcium Mobilization (FLIPR) | 38 | Pyrazole (B372694) agonist 3b | CHO-rNTS2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay for NTS1 and NTS2
This protocol is adapted from Thomas et al., 2014.
Objective: To determine the binding affinity (Ki) of this compound for human NTS1 and NTS2 receptors.
Materials:
-
CHO cells stably expressing human NTS1 or NTS2.
-
[125I]-Neurotensin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture CHO cells expressing either NTS1 or NTS2 and harvest them. Homogenize the cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [125I]-Neurotensin at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled neurotensin.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This protocol is adapted from Thomas et al., 2014.
Objective: To assess the functional antagonist activity of this compound at the NTS2 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO cells stably expressing rat NTS2 (CHO-rNTS2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NTS2 agonist (e.g., pyrazole compound 3b).
-
This compound (test compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-rNTS2 cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading. c. Add the NTS2 agonist to the cells to induce calcium mobilization. d. In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist. e. Monitor the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve of this compound inhibition.
Signaling Pathways and Cellular Effects of NTS2 Inhibition
NTS2 is known to couple to G proteins and activate downstream signaling cascades. Inhibition of NTS2 by this compound is expected to modulate these pathways and consequently affect various cellular functions.
NTS2 Signaling Pathways
NTS2 activation can lead to the activation of the phosphatidylinositol-calcium second messenger system.[1] In certain cellular contexts, such as B-cell chronic lymphocytic leukemia (B-CLL), NTS2 can interact with the TrkB receptor, leading to the activation of pro-survival pathways including Src and AKT. The general signaling pathway for NTS2 is depicted below.
Potential Cellular Effects of NTS2 Inhibition by this compound
Based on the known functions of NTS2, inhibition by this compound could lead to the following cellular effects, which can be investigated using the experimental workflows outlined below.
-
Inhibition of Cell Proliferation and Survival: In cancer cells where NTS2 promotes survival, such as in B-CLL, this compound may induce apoptosis and inhibit proliferation.
-
Modulation of Neuronal Activity: In the central nervous system, NTS2 is involved in analgesia and the regulation of neurotransmitter release. This compound could be used to probe these functions.
-
Anti-inflammatory Effects: NTS2 has been implicated in neuroinflammation, suggesting that this compound may have anti-inflammatory properties.
Experimental Workflow for Investigating Cellular Effects
The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.
References
The Role of NTRC-824 in Neurotensin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). We will explore its mechanism of action within the broader context of neurotensin signaling pathways, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.
Introduction to Neurotensin and its Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1] It is implicated in a wide range of physiological processes, including pain, temperature regulation, and the modulation of dopamine (B1211576) pathways.[1] NT exerts its effects through three main receptor subtypes: neurotensin receptor type 1 (NTS1), neurotensin receptor type 2 (NTS2), and the non-G protein-coupled sortilin/NTS3.[1]
-
NTS1: A high-affinity receptor coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]
-
NTS2: Also a G protein-coupled receptor, but with a lower affinity for NT compared to NTS1.[3] Its signaling is more complex and can involve different G proteins, leading to the modulation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[2][4]
-
NTS3 (Sortilin): A single transmembrane domain receptor involved in protein sorting and trafficking.[1]
The development of selective ligands for these receptors is crucial for dissecting their specific physiological roles and for therapeutic targeting. This compound has emerged as a key pharmacological tool for studying NTS2-mediated signaling.
This compound: A Selective NTS2 Antagonist
This compound is a non-peptide small molecule identified as a potent and selective antagonist for the NTS2 receptor.[5][6] Its selectivity makes it an invaluable tool for differentiating the functions of NTS2 from those of NTS1.
Quantitative Data for this compound
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Functional Antagonism of this compound
| Parameter | Value (nM) | Assay Type | Cell Line | Notes |
| IC₅₀ | 38 | FLIPR (Calcium Mobilization) | CHO-K1 cells expressing rNTS2 | Antagonism measured as inhibition of calcium mobilization induced by an NTS2 agonist.[5][7] |
Table 2: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Assay Type | Notes |
| Kᵢ | NTS2 | 202 | Radioligand Binding Assay | Competition binding against [¹²⁵I]NT.[5][7] |
| Kᵢ | NTS1 | >30,000 | Radioligand Binding Assay | Demonstrates >150-fold selectivity for NTS2 over NTS1.[7] |
Neurotensin Signaling Pathways and the Role of this compound
Neurotensin binding to its G protein-coupled receptors, NTS1 and NTS2, initiates distinct downstream signaling cascades. This compound selectively blocks the activation of NTS2, thereby inhibiting its downstream effects.
NTS2 Signaling Pathway
The signaling pathway initiated by NTS2 activation is cell-type dependent but often involves the activation of MAPKs.[2] Antagonism by this compound would block these downstream events.
Caption: NTS2 signaling pathway and this compound antagonism.
Experimental Protocols
The characterization of this compound as an NTS2 antagonist involves two primary types of assays: functional assays to measure its inhibitory activity and binding assays to determine its affinity for the receptor.
Functional Antagonism Assessment using a FLIPR Assay
A Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation or other pathways that lead to calcium mobilization.[5]
Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the NTS2 receptor.
Materials:
-
CHO-K1 cells stably expressing recombinant NTS2.
-
A known NTS2 agonist (e.g., levocabastine (B1674950) or a synthetic agonist).[5]
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
FLIPR instrument.
Methodology:
-
Cell Plating: Seed NTS2-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye for a specified time at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a defined period.
-
Agonist Stimulation: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration (e.g., EC₈₀) of the NTS2 agonist to all wells simultaneously.
-
Data Acquisition: Monitor and record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the response of the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for FLIPR-based functional antagonism assay.
Receptor Binding Affinity using Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has high affinity and specificity for the receptor.
Objective: To determine the Kᵢ value of this compound for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing either NTS1 or NTS2.[5]
-
Radiolabeled neurotensin ([¹²⁵I]NT).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of [¹²⁵I]NT, and varying concentrations of unlabeled this compound.
-
Non-specific Binding: A set of tubes containing a high concentration of unlabeled neurotensin is included to determine non-specific binding.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of the NTS2 receptor. Its high selectivity over NTS1 makes it an essential pharmacological tool for elucidating the specific roles of NTS2 in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for assessing the activity of this compound and other potential NTS2-targeting compounds, which hold therapeutic promise for conditions such as chronic pain.[6]
References
- 1. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Brain Neurotensin and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent and neurotensin receptor 2 selective neurotensin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Preclinical Profile of NTRC-824: A Selective Neurotensin Receptor 2 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2).[1] Neurotensin (NT) is a neuropeptide with diverse physiological functions mediated through its receptors, primarily NTS1 and NTS2. While NTS1 has been more extensively studied, NTS2 has emerged as a promising therapeutic target for a range of conditions, including pain and metabolic disorders. This technical guide provides a comprehensive overview of the preclinical research involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Quantitative Data Summary
The preclinical evaluation of this compound has established its potency and selectivity. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 38 nM | Not Specified | FLIPR-based calcium release assay | [2] |
| Selectivity | >150-fold for NTS2 over NTS1 | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in a Thermogenesis Model
| Animal Model | Treatment | Dose | Route | Primary Outcome | Result | Reference |
| 8-week-old lean male mice | This compound | 5 mg/kg | Intraperitoneal (IP) | Rectal temperature upon cold exposure (4°C) | Increased rectal temperature compared to vehicle-treated mice | |
| 8-week-old lean male mice | This compound | 5 mg/kg | Intraperitoneal (IP) | UCP-1 protein expression in brown adipose tissue (BAT) | Increased UCP-1 expression compared to vehicle-treated mice |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical assessment of this compound.
In Vitro Antagonist Activity Assessment (FLIPR Assay)
A Fluorometric Imaging Plate Reader (FLIPR)-based calcium release assay is a common method to determine the antagonist activity of compounds targeting G-protein coupled receptors like NTS2. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NTS2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.
-
Agonist Stimulation: A known NTS2 agonist (e.g., neurotensin) is added to the wells to stimulate calcium mobilization.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
In Vivo Thermogenesis Study in Mice
The following protocol was employed to evaluate the effect of this compound on thermoregulation in mice:
-
Animals: 8-week-old lean male mice were used for the study.
-
Acclimation: Mice were housed at 30°C prior to the experiment.
-
Treatment: Mice received intraperitoneal (IP) injections of either this compound (5 mg/kg) or a vehicle control (DMSO).
-
Cold Exposure: Two weeks after treatment, mice were exposed to a cold environment (4°C).
-
Rectal Temperature Measurement: Rectal temperature was measured to assess the thermogenic response.
-
Tissue Collection: Three weeks after injection, brown adipose tissue (BAT) was collected for protein analysis.
-
Western Blot for UCP-1: Uncoupling protein 1 (UCP-1) levels in BAT were quantified by Western blot to assess changes in thermogenic capacity.
Signaling Pathways and Experimental Workflows
NTSR2 Signaling Pathway
Neurotensin receptor 2 (NTSR2) is a G-protein coupled receptor. Upon binding of its endogenous ligand, neurotensin, it initiates a signaling cascade that can influence various cellular processes. This compound acts as an antagonist, blocking this signaling. The pathway is known to involve the activation of Mitogen-Activated Protein Kinases (MAPK), including Extracellular signal-Regulated Kinase (ERK).
Experimental Workflow for In Vivo Thermogenesis Study
The logical flow of the in vivo experiment to assess the effect of this compound on thermogenesis is depicted below.
References
NTRC-824: A Comprehensive Technical Guide to its Selectivity Profile at the NTS1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 has emerged as a significant pharmacological tool for studying the neurotensin (B549771) receptor system. This nonpeptide compound demonstrates notable selectivity for the neurotensin receptor type 2 (NTS2) over the neurotensin receptor type 1 (NTS1). This document provides an in-depth technical overview of the selectivity profile of this compound, focusing on its interaction with the NTS1 receptor. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Data Summary
The selectivity of this compound is primarily defined by its differential binding affinity and functional activity at the NTS1 and NTS2 receptors. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity
| Receptor | Ligand | Ki (nM) | Selectivity (fold) |
| NTS1 | This compound | >30,000[1] | >150-fold for NTS2[1][2][3] |
| NTS2 | This compound | 202[1] |
Table 2: this compound Functional Activity
| Receptor | Assay Type | Ligand | IC50 (nM) |
| NTS2 | FLIPR Assay | This compound | 38[1][2][3] |
Experimental Protocols
The characterization of this compound's selectivity profile involves two primary types of assays: radioligand binding assays to determine binding affinity and functional assays to assess its activity at the receptor.
Radioligand Competition Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 and NTS2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines expressing either the human NTS1 or NTS2 receptor.
-
Radioligand: A high-affinity neurotensin receptor radioligand (e.g., [3H]-neurotensin).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically near its Kd value), and a range of concentrations of this compound.
-
Initiation: Add the cell membranes expressing the target receptor (NTS1 or NTS2) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Fluorometric Imaging Plate Reader (FLIPR) Assay
This functional assay measures the ability of this compound to act as an antagonist at the neurotensin receptors by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Lines: HEK-293 cells stably expressing the NTS1 or NTS2 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS.
-
FLIPR Calcium Assay Kit: Contains a calcium-sensitive fluorescent dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Neurotensin (NT).
-
Antagonist: this compound.
-
96- or 384-well black-wall, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of the agonist (neurotensin) to all wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response in the presence of the antagonist is compared to the response with the agonist alone. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the concentration of the antagonist.
Signaling Pathways and Experimental Workflow
NTS1 Receptor Signaling Pathway
The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs. This leads to the activation of various downstream signaling cascades.
Caption: Simplified NTS1 receptor signaling pathways.
Experimental Workflow for Determining Receptor Selectivity
The general workflow for assessing the selectivity of a compound like this compound involves a series of in vitro assays.
Caption: General workflow for selectivity profiling.
Conclusion
This compound is a potent and highly selective antagonist for the NTS2 receptor, exhibiting minimal binding affinity and functional activity at the NTS1 receptor.[1][4][5] This selectivity is established through rigorous in vitro pharmacological assays, including radioligand binding and functional calcium flux measurements. The significant difference in its affinity and activity between the two receptor subtypes makes this compound an invaluable research tool for elucidating the distinct physiological and pathological roles of the NTS2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 5. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: NTRC-824 In Vitro Assay Protocol for NTS2
This document provides a detailed protocol for an in vitro assay to characterize the activity of NTRC-824, a selective agonist for the Neurotensin (B549771) Receptor 2 (NTS2). The protocol describes a β-arrestin recruitment assay, a common method for quantifying G protein-coupled receptor (GPCR) activation.
Introduction to NTS2 Signaling
Neurotensin receptor 2 (NTS2) is a GPCR that, upon activation by an agonist like neurotensin or this compound, initiates a series of intracellular events. One of the key events following agonist binding and G protein-dependent signaling is the recruitment of β-arrestin proteins to the activated receptor. This interaction is crucial for receptor desensitization, internalization, and initiation of distinct signaling cascades, such as the MAPK/ERK pathway. The recruitment of β-arrestin serves as a reliable and direct measure of receptor engagement and activation.
Assay Principle: β-Arrestin Recruitment
This protocol utilizes a cell-based assay that measures the recruitment of β-arrestin 2 to the NTS2 receptor upon agonist stimulation. The assay employs a technology, such as DiscoverX's PathHunter® or a similar enzyme fragment complementation system, where the NTS2 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. When the agonist this compound binds to NTS2, it induces the recruitment of β-arrestin, bringing the two enzyme fragments together. This forced proximity results in the formation of a functional enzyme that acts on a substrate to produce a chemiluminescent signal, which is directly proportional to the level of receptor activation.
Experimental Workflow
The workflow for determining the potency of this compound involves cell preparation, compound addition, incubation, and signal detection.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
Cells: U2OS or CHO-K1 cell line stably co-expressing human NTS2 tagged with an enzyme fragment and β-arrestin 2 fused to a complementary enzyme fragment.
-
Culture Medium: McCoy's 5A Medium (for U2OS) or F-12K Medium (for CHO-K1), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Compound: this compound (powder, to be dissolved in DMSO).
-
Reference Agonist: Neurotensin (NT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Detection Reagents: Chemiluminescent detection kit compatible with the enzyme complementation system.
-
Reagents: DMSO, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
4.2. Cell Culture and Seeding
-
Culture the NTS2-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
4.3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range from 10 mM to 0.1 µM.
-
On the day of the assay, further dilute the DMSO serial dilutions 1:250 in Assay Buffer to create a 4X final concentration plate. This will result in a final DMSO concentration of 0.4% in the assay wells.
-
Prepare a 4X concentration plate for the reference agonist (Neurotensin) in a similar manner.
4.4. Assay Procedure
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of Assay Buffer to each well.
-
Transfer 10 µL from the 4X compound plate to the corresponding wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 30 µL of the prepared detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal using a compatible plate reader.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be normalized to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation). The normalized data is then plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.
Table 1: Representative Potency Data for this compound
| Compound | Target | Assay Type | EC₅₀ (nM) | Hill Slope | Max Response (% of NT) |
| This compound | NTS2 | β-Arrestin Recruitment | 12.5 | 1.1 | 98% |
| Neurotensin (NT) | NTS2 | β-Arrestin Recruitment | 5.2 | 1.0 | 100% |
Data Analysis Steps:
-
Normalization:
-
% Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max - RLU_vehicle)
-
-
Curve Fitting:
-
Use a non-linear regression model (log(agonist) vs. response -- variable slope) to fit the dose-response curve.
-
Calculate the EC₅₀, which is the concentration of the agonist that gives a response halfway between the baseline and maximum response.
-
-
Interpretation:
-
The EC₅₀ value represents the potency of the compound. A lower EC₅₀ indicates higher potency.
-
The maximal response indicates the efficacy of the compound relative to the reference agonist.
-
Application Notes and Protocols for NTRC-824 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), with a reported IC50 of 38 nM and a Ki of 202 nM. While the role of the neurotensin system, particularly the NTS1 receptor, in promoting cancer progression has been studied, the specific functions of the NTS2 receptor in oncology are still emerging. These application notes provide a comprehensive guide for researchers to investigate the potential anti-cancer effects of this compound in various cancer cell lines. The protocols outlined below are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Background: The Role of Neurotensin Receptors in Cancer
Neurotensin (NT) is a neuropeptide that exerts its effects through three known receptors: NTS1, NTS2, and the non-G protein-coupled receptor sortilin/NTS3. The NT/NTS1 signaling axis has been implicated in the proliferation, migration, and survival of various cancer cells, including those of the colon, pancreas, breast, and lung. In contrast, the role of NTS2 is less understood and appears to be cell-type dependent, with some studies suggesting its involvement in apoptosis. Given that this compound is a selective NTS2 antagonist, it presents a valuable tool to dissect the specific contributions of NTS2 signaling in cancer biology and to explore its potential as a therapeutic target.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are intended to serve as templates for organizing and presenting experimental results obtained with this compound.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Line Viability (IC50 Values)
| Cell Line | Cancer Type | NTS2 Expression | IC50 (µM) of this compound (72h) |
| HT-29 | Colon Cancer | Moderate | To be determined |
| MCF-7 | Breast Cancer | Low to Moderate | To be determined |
| PC-3 | Prostate Cancer | High | To be determined |
| A549 | Lung Cancer | Low | To be determined |
| PANC-1 | Pancreatic Cancer | Moderate | To be determined |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment (72h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HT-29 | Vehicle Control | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | |
| PC-3 | Vehicle Control | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined |
Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound
| Cell Line | Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HT-29 | Vehicle Control | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined | |
| PC-3 | Vehicle Control | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined |
Mandatory Visualizations
Caption: Proposed signaling pathways of neurotensin receptors and the inhibitory action of this compound.
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration or vehicle control for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins involved in cell survival and apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a potential anti-cancer agent. By employing the described protocols, researchers can elucidate the effects of NTS2 antagonism on cancer cell viability, apoptosis, and cell cycle regulation, as well as dissect the underlying molecular mechanisms. The data generated will be crucial in determining the therapeutic potential of targeting the NTS2 receptor in various cancer types.
Application Notes and Protocols: Determining the Working Concentration and Characterizing the Effects of Novel Anticancer Compounds in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the effective working concentration of a novel compound, herein referred to as Compound X, on the human colorectal carcinoma cell line HCT116. Detailed protocols for assessing cell viability, and apoptosis are provided, along with a summary of key signaling pathways commonly investigated in this context. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The HCT116 cell line is a widely utilized model in cancer research, particularly for studies on colorectal cancer.[1] Characterizing the in vitro efficacy of novel therapeutic agents is a critical first step in drug development. This involves determining the optimal working concentration, typically centered around the half-maximal inhibitory concentration (IC50), and elucidating the mechanism of action, such as the induction of apoptosis. These application notes provide standardized protocols for these initial characterization studies.
Determining the Working Concentration: Cell Viability Assay
A primary method to determine the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare a series of dilutions of Compound X (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium.[3][4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.
-
Incubation: Incubate the cells with the compound for a predetermined time, typically 24, 48, or 72 hours.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Hypothetical IC50 Values for Compound X
| Time Point | IC50 (µM) |
| 24 hours | 35.2 |
| 48 hours | 15.8 |
| 72 hours | 8.1 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Mechanism of Action: Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow PI to enter and stain the DNA.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 1.5 x 10⁵ cells per well and allow them to attach overnight.[7] Treat the cells with Compound X at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.[3]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Exclude cell doublets and debris based on forward and side scatter properties.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Hypothetical Apoptosis Induction by Compound X
| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound X (0.5x IC50) | 70.3 | 15.2 | 10.4 | 4.1 |
| Compound X (1x IC50) | 45.8 | 28.9 | 20.1 | 5.2 |
| Compound X (2x IC50) | 20.7 | 35.6 | 38.5 | 5.2 |
Signaling Pathway: Intrinsic Apoptosis Pathway
Many anticancer agents induce apoptosis in HCT116 cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[5]
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
These application notes provide a foundational framework for the initial characterization of a novel compound in HCT116 colorectal cancer cells. By following these protocols, researchers can reliably determine the working concentration and assess the apoptotic potential of new therapeutic agents, paving the way for further mechanistic studies.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
NTRC-824 solubility and stock solution preparation
Product Information
NTRC-824 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).[1][2] It exhibits an IC50 value of 38 nM and demonstrates over 150-fold selectivity for NTS2 over the NTS1 receptor.[1] This selectivity makes it a valuable tool for researchers investigating the specific roles of the NTS2 receptor in various physiological and pathological processes.
| Parameter | Value | Reference |
| Molecular Weight | 553.55 g/mol | [1] |
| Formula | C25H26F3N3O6S | [1] |
| CAS Number | 1623002-61-8 | [1] |
| Storage Temperature | -20°C | [1] |
Solubility Data
This compound exhibits good solubility in common organic solvents, making it suitable for a wide range of in vitro and in vivo experimental setups. The following table summarizes the maximum solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][] It is important to note that aqueous solubility is limited, and the use of organic solvents is recommended for the preparation of stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 55.35 | 100 |
| Ethanol | 55.35 | 100 |
Stock Solution Preparation Protocol
This protocol provides a detailed procedure for the preparation of a 10 mM stock solution of this compound in DMSO. For other desired concentrations, please refer to the reconstitution table below.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and weighing of the compound.
-
Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare a 10 mM stock solution, you might weigh out 1 mg of the compound.
-
Solvent Addition: Based on the mass of this compound weighed, calculate the required volume of DMSO to achieve the desired concentration. For 1 mg of this compound (MW: 553.55), to make a 10 mM solution, you will need to add 0.18 mL (180 µL) of DMSO.[1]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (to no more than 40°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Reconstitution Table for this compound (MW: 553.55 g/mol ): [1]
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 1.81 mL | 9.03 mL | 18.07 mL |
| 5 mM | 0.36 mL | 1.81 mL | 3.61 mL |
| 10 mM | 0.18 mL | 0.90 mL | 1.81 mL |
| 50 mM | 0.04 mL | 0.18 mL | 0.36 mL |
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols for NTRC-824 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) type-2 receptor (NTS2).[1][2] It exhibits over 150-fold selectivity for NTS2 over the neurotensin type-1 receptor (NTS1). These application notes provide detailed protocols for utilizing this compound in common functional assays to characterize its antagonist activity, primarily focusing on intracellular calcium mobilization assays.
Data Presentation
The following table summarizes the key quantitative data for this compound in functional assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | CHO-k1 (expressing rNTS2) | Calcium Flux (FLIPR) | 38 nM | [1] |
| Ki | CHO-k1 (expressing rNTS2) | Radioligand Binding | 202 nM | |
| Selectivity | CHO-k1 | Radioligand Binding | >150-fold for NTS2 over NTS1 | [1][2] |
| Pre-incubation Time | CHO-k1 (expressing rNTS2) | Calcium Flux (FLIPR) | 10 - 30 minutes | [3] |
Mandatory Visualizations
NTS2 Receptor Signaling Pathway
References
Application Notes and Protocols for In Vivo Administration of NTRC-824 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 2 (NTSR2), with an IC50 of 38 nM and over 150-fold selectivity against the neurotensin receptor 1 (NTSR1). The neurotensinergic system, including its receptors, has been implicated in the progression of various cancers, such as those of the colon, prostate, breast, and pancreas, making it a potential therapeutic target[1][2]. Neurotensin has been shown to exert oncogenic effects, including the stimulation of tumor cell proliferation, invasion, migration, and angiogenesis[2]. Antagonists of neurotensin receptors have demonstrated the ability to inhibit these effects in preclinical models[1][3][4].
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on established methodologies for similar neurotensin receptor antagonists. The provided protocols are intended as a starting point and may require optimization for specific cancer models and research questions.
Data Presentation
Due to the limited publicly available data on the in vivo efficacy of this compound in cancer models, the following table summarizes quantitative data from studies using the non-selective neurotensin receptor antagonist SR48692 in human colon cancer xenograft models. This data can serve as a reference for designing and evaluating studies with the NTSR2-selective antagonist, this compound.
Table 1: Summary of In Vivo Efficacy Data for the Neurotensin Receptor Antagonist SR48692 in Colon Cancer Xenograft Models
| Parameter | Study 1 (SW480 cells)[3] | Study 2 (LoVo cells)[4] |
| Compound | SR48692 | SR48692 |
| Mouse Model | Nude Mice | Athymic Nude Mice |
| Tumor Model | Subcutaneous Xenograft | Subcutaneous Xenograft |
| Dose | 1.7 µmol/kg (daily) | 2 mg/kg (t.i.d.) |
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Treatment Duration | 22 days | 25 days |
| Efficacy Readout | Tumor Volume | Tumor Growth, Weight, DNA & Protein Content |
| Results | 38% mean reduction in tumor volume | Blocked neurotensin-mediated tumor growth stimulation |
Experimental Protocols
The following protocols describe the establishment of a subcutaneous xenograft mouse model of cancer and the subsequent administration of this compound for efficacy studies.
Protocol 1: Subcutaneous Xenograft Mouse Model and this compound Administration
1. Cell Culture and Preparation:
- Culture human cancer cell lines known to express NTSR2 (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.
- On the day of inoculation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
- Keep the cell suspension on ice to prevent the Matrigel from solidifying.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Cell Inoculation:
- Anesthetize the mouse using an appropriate anesthetic agent.
- Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
- Monitor the mice for tumor growth.
4. This compound Formulation and Administration:
- Formulation: Prepare a stock solution of this compound (M.W. 553.55) in a suitable solvent like DMSO[5]. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of sterile saline and a solubilizing agent (e.g., Tween 80, Cremophor EL) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
- Dosing: Based on studies with similar compounds, a starting dose in the range of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose.
- Administration: Administer the formulated this compound solution to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or as determined by pharmacokinetic studies.
5. Monitoring and Efficacy Assessment:
- Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
- Monitor the body weight of the mice as an indicator of general health and potential toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action in cancer cells.
Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study with this compound.
References
- 1. A Review of the Role of Neurotensin and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Neurotensin and its receptors in non-gastrointestinal cancers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin and a non-peptide neurotensin receptor antagonist control human colon cancer cell growth in cell culture and in cells xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect inhibitory effect of a neurotensin receptor antagonist on human colon cancer (LoVo) growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
Application Note: High-Throughput Calcium Mobilization Assay for the Characterization of the NTS2 Receptor Antagonist NTRC-824
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neurotensin (B549771) receptor 2 (NTS2) is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception. Its modulation presents a promising therapeutic avenue for the development of novel analgesics. NTRC-824 is a potent and selective non-peptide antagonist of the NTS2 receptor, exhibiting an IC50 of 38 nM and over 150-fold selectivity against the NTS1 receptor.[1][2] This application note provides a detailed protocol for a high-throughput calcium mobilization assay to characterize the antagonistic activity of this compound on the NTS2 receptor. The assay is based on the principle that activation of the Gq-coupled NTS2 receptor leads to an increase in intracellular calcium, which can be quantified using a fluorescent calcium indicator in a Fluorometric Imaging Plate Reader (FLIPR) system.
Data Presentation
The following table summarizes the quantitative data for the key compounds used in this assay, as determined in a FLIPR-based calcium mobilization assay using a Chinese Hamster Ovary (CHO) cell line stably expressing the rat NTS2 receptor.
| Compound | Target Receptor | Assay Type | Potency (IC50/EC50) |
| This compound | NTS2 | Antagonist | 38 nM |
| Neurotensin (NT) | NTS2 | Antagonist | 114 nM |
| Agonist '3b' | NTS2 | Agonist | 22 nM |
Signaling Pathway
The NTS2 receptor is a G protein-coupled receptor that, upon agonist binding, activates the Gαq subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is the signal measured in this assay. This compound acts by competitively binding to the NTS2 receptor, thereby preventing the agonist from initiating this signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO cells stably expressing the rat NTS2 receptor.
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Probenecid (B1678239): Anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NTS2 Agonist: Pyrazole compound '3b' (or other suitable NTS2 agonist).
-
NTS2 Antagonist: this compound.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.
Experimental Workflow
The overall workflow for the calcium mobilization assay to determine the antagonist activity of this compound is depicted below.
Detailed Protocol
1. Cell Culture and Plating:
-
Culture CHO-NTS2 cells in T-75 flasks using the appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) and probenecid (2.5 mM) in the assay buffer.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes, protected from light.
3. Compound Preparation and Addition (Antagonist):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).
-
After the dye loading incubation, add the diluted this compound to the respective wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
4. Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of the NTS2 agonist (e.g., '3b') in assay buffer at a concentration that will elicit a maximal or near-maximal response (e.g., EC80 concentration, approximately 50-100 nM).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to automatically inject the agonist into the cell plate wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
5. Data Analysis:
-
The fluorescence data is typically expressed as Relative Fluorescence Units (RFU).
-
Determine the peak fluorescence response for each well.
-
Normalize the data by subtracting the baseline fluorescence.
-
To determine the antagonist activity of this compound, calculate the percentage of inhibition of the agonist-induced response at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
This application note provides a robust and detailed protocol for the characterization of this compound as an NTS2 receptor antagonist using a calcium mobilization assay. The high-throughput nature of this FLIPR-based assay makes it suitable for screening compound libraries to identify novel NTS2 modulators and for detailed pharmacological characterization of lead compounds in drug discovery programs targeting the neurotensin system.
References
Measuring the Binding Affinity of NTRC-824 to the Neurotensin Receptor 2 (NTS2)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for determining the binding affinity of NTRC-824, a selective non-peptide antagonist, to the neurotensin (B549771) receptor 2 (NTS2). The NTS2 receptor, a G protein-coupled receptor (GPCR), is a target of interest in neuroscience and pharmacology due to its role in various physiological processes. Accurate measurement of the binding affinity of compounds like this compound is crucial for drug discovery and development. The protocols outlined below describe the use of competitive radioligand binding assays to determine key affinity parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Quantitative Data Summary
The binding affinity of this compound for the NTS2 receptor has been characterized by its IC50 and Ki values. This compound is a potent and selective antagonist for the NTS2 receptor.[1][2] It demonstrates over 150-fold selectivity for NTS2 over the NTS1 receptor.[1][2]
| Compound | Parameter | Value | Receptor | Notes |
| This compound | IC50 | 38 nM | NTS2 | Half-maximal inhibitory concentration.[1][2] |
| Ki | 202 nM | NTS2 | Inhibitor constant.[2][3] | |
| Ki | >30 µM | NTS1 | Demonstrates high selectivity for NTS2.[2] |
Signaling Pathway
The NTS2 receptor is known to signal through various pathways, with one of the key cascades involving the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This activation is often dependent on receptor internalization.[4][5] The signaling cascade is initiated by ligand binding, leading to G protein coupling and subsequent downstream effector activation, culminating in the phosphorylation of ERK1/2.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Interactions between neurotensin receptors and G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols for NTRC-824: A Selective NTS2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception.[1][2] Its high selectivity for NTS2 over the neurotensin receptor type 1 (NTS1) makes it an invaluable tool for elucidating the specific roles of NTS2 in cellular signaling and for the development of novel therapeutics.[3][4] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in key GPCR studies.
Pharmacological Profile of this compound
This compound distinguishes itself through its high affinity for the NTS2 receptor and significant selectivity over the NTS1 receptor. This profile makes it an ideal tool for investigating NTS2-specific functions without the confounding effects of NTS1 modulation.
| Parameter | Value | Receptor | Species | Reference |
| IC₅₀ | 38 nM | NTS2 | Rat | [3][5] |
| Kᵢ | 202 nM | NTS2 | Rat | [4][6] |
| Selectivity | >150-fold | NTS2 vs. NTS1 | Rat | [3][5] |
| NTS1 Affinity (Kᵢ) | >30 µM | NTS1 | Rat | [4][6] |
Caption: Summary of this compound's in vitro pharmacological data.
Signaling Pathways Modulated by NTS2 and the Role of this compound
Understanding the signaling pathways downstream of NTS2 activation is crucial for interpreting experimental results. Upon agonist binding, NTS2 is known to activate the Extracellular signal-Regulated Kinase (ERK) pathway. As an antagonist, this compound is expected to block these agonist-induced signaling events.
Caption: this compound competitively antagonizes Neurotensin at the NTS2 receptor, inhibiting downstream ERK phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the NTS2 receptor.
Experimental Workflow:
Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably or transiently expressing the NTS2 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Neurotensin), and a range of concentrations of this compound.
-
Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Antagonism: Inhibition of ERK1/2 Phosphorylation
This protocol details the use of Western blotting to measure the ability of this compound to block agonist-induced phosphorylation of ERK1/2.
Experimental Workflow:
Caption: Workflow for assessing the antagonistic effect of this compound on agonist-induced ERK1/2 phosphorylation.
Protocol:
-
Cell Culture: Plate cells expressing the NTS2 receptor in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of Neurotensin (typically EC₅₀ to EC₈₀) and incubate for a time determined to give maximal ERK1/2 phosphorylation (e.g., 5-10 minutes).
-
Cell Lysis: Aspirate the media, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each condition. Plot the normalized values against the concentration of this compound to determine its IC₅₀ for inhibiting ERK1/2 phosphorylation.
β-Arrestin Recruitment Assay
While direct evidence for NTS2-mediated β-arrestin recruitment is limited, this assay can be used to investigate this potential signaling pathway and the effect of this compound.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay to evaluate NTS2 signaling and its inhibition by this compound.
Protocol:
-
Cell Line Generation: Create a stable or transient cell line co-expressing the NTS2 receptor and a β-arrestin recruitment reporter system (e.g., PathHunter® by DiscoveRx or Tango™ by Thermo Fisher Scientific).
-
Cell Plating: Seed the cells in an appropriate microplate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-treat the cells with a dilution series of this compound.
-
Agonist Stimulation: Add a fixed concentration of Neurotensin to induce β-arrestin recruitment.
-
Detection: Following the manufacturer's instructions for the specific β-arrestin assay, add the detection reagents and measure the resulting signal (e.g., luminescence or fluorescence).
-
Data Analysis: Normalize the data and plot the antagonist response against its concentration to calculate the IC₅₀.
In Vivo Studies
While specific in vivo protocols for this compound are not extensively published, general guidelines for studying the central nervous system effects of a GPCR antagonist can be adapted.
Considerations for In Vivo Experimental Design:
-
Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest (e.g., models of neuropathic pain).
-
Route of Administration: Determine the optimal route of administration (e.g., intravenous, intraperitoneal, oral, or direct central administration such as intracerebroventricular or intrathecal) based on the compound's pharmacokinetic properties.
-
Dose-Response Studies: Conduct dose-ranging studies to identify a therapeutically relevant and well-tolerated dose of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and brain concentrations of this compound with its pharmacological effects to establish a PK/PD relationship.
-
Behavioral Assessments: Utilize relevant behavioral assays to assess the in vivo efficacy of this compound (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Target Engagement: At the end of the study, collect tissues (e.g., brain, spinal cord) to measure target engagement by assessing the inhibition of agonist-induced downstream signaling (e.g., p-ERK levels) ex vivo.
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathological roles of the NTS2 receptor. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their GPCR studies, from in vitro characterization to in vivo validation. The high selectivity of this compound makes it particularly valuable for dissecting the specific contributions of NTS2 signaling in complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A complex structure of arrestin-2 bound to a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NTRC-824 (NVP-LAQ824) in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTRC-824, also known as NVP-LAQ824 or Dacinostat, is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the cinnamic hydroxamic acid class of compounds.[1][2] HDAC inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. In the context of pancreatic cancer, a malignancy with a historically poor prognosis, this compound has demonstrated significant preclinical anti-tumor activity.[3][4]
These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, quantitative data on its efficacy in various pancreatic cancer cell lines, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer cells through a multi-faceted mechanism. As a pan-HDAC inhibitor, its primary function is to block the removal of acetyl groups from histones, leading to hyperacetylation. This epigenetic modification results in the transcriptional activation of key regulatory genes.[2]
Key downstream effects of this compound treatment in pancreatic cancer cells include:
-
Increased Histone Acetylation: Treatment with this compound leads to the accumulation of acetylated histones, particularly histone H4.[1][3]
-
Induction of p21WAF-1/CIP-1: this compound treatment upregulates the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of cell cycle progression.[1][3][5]
-
Cell Cycle Arrest: The induction of p21 contributes to cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation.[1][3]
-
Induction of Apoptosis: this compound promotes programmed cell death, or apoptosis, in pancreatic cancer cells.[1][3]
References
- 1. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective growth inhibition of tumor cells by a novel histone deacetylase inhibitor, NVP-LAQ824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2 novel histone deacetylase inhibitors against human pancreatic cancer: NVP-LBH589 and NVP-LAQ824 | Science Codex [sciencecodex.com]
- 5. The histone deacetylase inhibitor NVP-LAQ824 inhibits angiogenesis and has a greater antitumor effect in combination with the vascular endothelial growth factor receptor tyrosine kinase inhibitor PTK787/ZK222584 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NTRC-824 and NTS2 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals who are using NTRC-824 and encountering unexpected results in NTS2 inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to the observation of reduced or absent inhibitory activity of this compound.
Understanding this compound
Contrary to the query, this compound is a potent and selective antagonist of the Neurotensin Receptor Type 2 (NTS2).[1] Therefore, it is expected to inhibit the activity of NTS2. If you are not observing inhibition, it is likely due to experimental conditions. This guide will help you troubleshoot potential issues.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a baseline for expected potency.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 38 nM | NTS2 | Functional (FLIPR) | [1] |
| Ki | 202 nM | NTS2 | Binding | [1] |
| Selectivity | >150-fold | NTS2 over NTS1 | Binding (Ki >30 µM for NTS1) | [1] |
Signaling Pathway and Experimental Workflow
To effectively troubleshoot your experiments, it is crucial to understand the NTS2 signaling pathway and the general workflow of an inhibition assay.
NTS2 Signaling Pathway
Experimental Workflow for an NTS2 Inhibition Assay
Troubleshooting Guide
If this compound is not showing the expected inhibitory effect in your assay, consider the following potential issues:
Question 1: Is the this compound compound viable and correctly prepared?
| Potential Cause | Troubleshooting Steps |
| Degraded Compound | This compound may be sensitive to storage conditions and freeze-thaw cycles. Purchase a new, validated batch of the compound. |
| Incorrect Stock Concentration | Verify the molecular weight and recalculate the concentration. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO). |
| Precipitation in Assay Buffer | Visually inspect for precipitation when diluting the stock solution into aqueous assay buffer. Consider using a different buffer or adding a surfactant like Pluronic F-127. |
Question 2: Are the cell culture and assay conditions optimal for NTS2 signaling?
| Potential Cause | Troubleshooting Steps |
| Low NTS2 Expression | Confirm NTS2 expression in your cell line using qPCR or Western blot. If using a transient transfection, optimize the transfection efficiency. |
| Cell Passage Number | High-passage number cells can have altered receptor expression and signaling. Use cells within a consistent and low passage number range. |
| Inappropriate Agonist Concentration | The concentration of the NTS2 agonist (e.g., Neurotensin) used to stimulate the cells may be too high, making it difficult for a competitive antagonist to inhibit the signal. Perform an agonist dose-response curve and use a concentration at or near the EC80 for your inhibition assay. |
| Insufficient Antagonist Incubation Time | The antagonist needs sufficient time to bind to the receptor. Optimize the pre-incubation time of this compound with the cells before adding the agonist. |
Question 3: Is the chosen assay readout suitable and properly configured?
| Potential Cause | Troubleshooting Steps |
| Low Signal-to-Background Ratio | Optimize cell density, agonist concentration, and incubation times to maximize the assay window. |
| Assay Interference | This compound may interfere with the assay components. For example, in fluorescence-based assays, the compound could be autofluorescent. Run a control with this compound in the absence of cells to check for interference. |
| Incorrect Assay Endpoint | NTS2 can signal through multiple pathways. While calcium mobilization is a common readout, your cell line may preferentially signal through another pathway, such as ERK phosphorylation. Consider using an alternative assay to measure a different downstream event. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess NTS2 inhibition.
Calcium Mobilization Assay (FLIPR)
This protocol is based on the type of assay used to characterize this compound.
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human NTS2 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using a fluorescent imaging plate reader (FLIPR), measure the baseline fluorescence.
-
Add this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a pre-determined concentration (e.g., EC80) of an NTS2 agonist (e.g., Neurotensin).
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the agonist response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This is an alternative method to confirm NTS2 inhibition.
-
Cell Culture and Starvation:
-
Plate NTS2-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with an EC80 concentration of an NTS2 agonist for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized signal against the this compound concentration to assess inhibition.
-
Frequently Asked Questions (FAQs)
Q1: Could this compound be acting as a partial agonist in my system? A1: While published data identifies this compound as an antagonist, unexpected behavior can occur in different cellular contexts.[1] To test for partial agonism, perform a dose-response experiment with this compound alone and look for any stimulation of the NTS2 pathway.
Q2: My IC50 value for this compound is significantly different from the published 38 nM. What could be the reason? A2: Discrepancies in IC50 values can arise from differences in cell line, receptor expression level, agonist concentration, incubation times, and assay buffer composition. Ensure all your experimental parameters are consistent and well-validated.
Q3: Can the solvent (e.g., DMSO) affect the assay? A3: Yes, high concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final DMSO concentration in your assay is consistent across all wells and is typically below 0.5%. Run a vehicle control (buffer with the same concentration of DMSO but no compound) to account for any solvent effects.
Q4: What are appropriate positive and negative controls for my NTS2 inhibition assay? A4:
-
Positive Control: A known NTS2 antagonist.
-
Negative Control: The vehicle (e.g., DMSO) in which this compound is dissolved.
-
No Agonist Control: Cells treated with the highest concentration of this compound but no agonist to establish the baseline signal.
-
Maximal Stimulation Control: Cells treated with the agonist alone to determine the maximum signal.
References
Potential off-target effects of NTRC-824
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of NTRC-824, a selective non-peptide neurotensin (B549771) type-2 (NTS2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective non-peptide antagonist for the neurotensin type-2 (NTS2) receptor, which is a G protein-coupled receptor.[1][2] It has been identified as a potential analgesic for acute and chronic pain.[2]
Q2: What is the known selectivity profile of this compound?
A2: this compound demonstrates high selectivity for the NTS2 receptor over the NTS1 receptor.[1] In binding assays, it showed no activity at the NTS1 receptor at concentrations up to 30 µM.[3]
Q3: Has a broad off-target screening panel been conducted for this compound?
A3: Publicly available information does not specify whether a comprehensive off-target screening against a wide panel of kinases, GPCRs, ion channels, and enzymes has been performed for this compound. Such studies are crucial in preclinical safety assessment to identify potential unintended interactions that could lead to adverse effects.
Q4: What are the potential downstream signaling pathways affected by NTS2 receptor modulation that could be relevant to off-target effects?
A4: The NTS2 receptor is known to activate a phosphatidylinositol-calcium second messenger system.[4][5] Additionally, in certain cellular contexts, such as B-cell chronic lymphocytic leukemia, the NTS2 receptor can interact with the TrkB tyrosine kinase receptor to activate pro-survival signaling pathways, including Src and AKT.[6] In adipocytes, NTS2 signaling has been shown to regulate ceramide metabolism and the production of GDF15, which influences food intake.[7][8] Any off-target activity of this compound on components of these pathways could lead to unintended biological consequences.
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my cell-based assay that does not seem to be mediated by NTS2 receptor antagonism.
-
Question: Could this be an off-target effect of this compound?
-
Answer: Yes, it is possible. While this compound is reported to be selective for NTS2 over NTS1, its activity against other receptors, enzymes, or ion channels has not been extensively published. The unexpected phenotype could be due to an interaction with an unknown off-target protein.
-
-
Question: How can I confirm if the observed effect is off-target?
-
Answer:
-
Use a structurally unrelated NTS2 antagonist: If a different NTS2 antagonist with a distinct chemical scaffold does not produce the same effect, it is more likely that the phenotype you are observing with this compound is due to an off-target interaction.
-
NTS2 Receptor Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NTS2 receptor in your cells. If the unexpected phenotype persists in the absence of the intended target, it is a strong indicator of an off-target effect.
-
Dose-Response Analysis: Characterize the dose-response curve for both the intended NTS2-mediated effect and the unexpected phenotype. A significant difference in the potency (EC50 or IC50) for the two effects may suggest the involvement of different targets.
-
-
Issue 2: My in vivo experimental results with this compound are inconsistent with my in vitro findings.
-
Question: What could be the reason for this discrepancy?
-
Answer: Discrepancies between in vitro and in vivo results can arise from several factors, including:
-
Pharmacokinetics and Metabolism: this compound may be metabolized in vivo to produce active or inactive compounds. These metabolites could have their own off-target activities.
-
Bioavailability: The concentration of this compound reaching the target tissue in vivo might be different from the concentrations used in vitro.
-
Complex Biological Systems: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully recapitulated in in vitro models. An off-target effect might only become apparent in this complex setting.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations and binding affinities of this compound for the NTS2 and NTS1 receptors.
| Target | Assay Type | Species | IC50 / Ki | Selectivity |
| NTS2 Receptor | FLIPR Assay | Rat | IC50 = 38 nM[1] | >150-fold vs. NTS1 |
| NTS2 Receptor | Binding Assay | Rat | Ki = 202 nM[3] | |
| NTS1 Receptor | Binding Assay | Rat | No binding up to 30 µM[3] |
Experimental Protocols
1. NTS2 Receptor Functional Assay (FLIPR Assay)
-
Objective: To measure the antagonist activity of this compound at the NTS2 receptor.
-
Methodology:
-
CHO (Chinese Hamster Ovary) cells stably expressing the rat NTS2 receptor are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cells are pre-incubated with varying concentrations of this compound.
-
An NTS2 receptor agonist is added to stimulate calcium release.
-
The fluorescence signal is monitored in real-time.
-
The IC50 value for this compound is calculated by measuring the concentration-dependent inhibition of the agonist-induced calcium signal.[3]
-
2. Radioligand Binding Assay for NTS1 and NTS2 Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for the NTS1 and NTS2 receptors.
-
Methodology:
-
Cell membranes are prepared from cells expressing either the NTS1 or NTS2 receptor.
-
Membranes are incubated with a radiolabeled ligand that binds to the target receptor (e.g., [3H]-neurotensin).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The Ki value is calculated from the IC50 of the competition curve.
-
Visualizations
Caption: Potential NTS2 receptor signaling pathways.
Caption: Experimental workflow for off-target profiling.
References
- 1. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Neurotensin receptor type 2 protects B-cell chronic lymphocytic leukemia cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Optimizing NTRC-824 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NTRC-824, a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the neurotensin receptor type 2 (NTS2), with a reported half-maximal inhibitory concentration (IC50) of approximately 38 nM. It exhibits over 150-fold selectivity for NTS2 over the neurotensin receptor type 1 (NTS1). As a competitive antagonist, this compound binds to the NTS2 receptor without activating it, thereby blocking the binding of the endogenous agonist, neurotensin, and inhibiting its downstream signaling.[1]
Q2: What are the downstream signaling pathways of the NTS2 receptor that this compound inhibits?
A2: The NTS2 receptor is a G protein-coupled receptor (GPCR).[2][3] Its activation by neurotensin can trigger several downstream signaling cascades. The primary pathway involves the activation of a phosphatidylinositol-calcium second messenger system, likely through Gq/G11 proteins.[2][4][5] Additionally, agonist binding can lead to receptor internalization and subsequent activation of the Extracellular signal-Regulated Kinases 1/2 (ERK1/2) pathway.[6][7][8] By blocking neurotensin binding, this compound is expected to inhibit these signaling events.
Q3: What is an IC50 value and why is it a critical parameter for this compound?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. For this compound, the IC50 value indicates its potency as an antagonist of the NTS2 receptor. A lower IC50 value signifies a more potent inhibitor. Determining the IC50 is crucial for comparing the efficacy of this compound across different cell lines and experimental conditions.
Q4: What are the essential steps for an accurate IC50 determination of this compound?
A4: A typical experiment to determine the IC50 of this compound involves:
-
Cell Culture: Plating of a cell line endogenously or recombinantly expressing the NTS2 receptor.
-
Compound Preparation: Performing serial dilutions of this compound to generate a range of concentrations.
-
Cell Treatment: Pre-incubating the cells with the various concentrations of this compound.
-
Agonist Stimulation: Adding a fixed concentration of neurotensin (typically at its EC80) to stimulate the NTS2 receptor.
-
Functional Assay: Measuring the cellular response, such as intracellular calcium mobilization or ERK1/2 phosphorylation.
-
Data Analysis: Plotting the response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve to calculate the IC50 value.
Troubleshooting Guides
This section addresses specific issues that may arise during the determination of the IC50 value for this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values for this compound can be a significant challenge. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly authenticate your cell line to ensure its integrity. |
| Inconsistent Agonist Concentration | Prepare fresh dilutions of the neurotensin agonist for each experiment. Ensure the agonist concentration is precisely controlled, as this can shift the IC50 of a competitive antagonist. |
| Variable Assay Conditions | Maintain consistent incubation times, temperatures, and cell seeding densities. |
| Different IC50 Calculation Methods | Utilize a standardized data analysis method and software for IC50 calculation. The choice of parameters (e.g., percent inhibition vs. percent of control) and the curve-fitting algorithm can impact the result. |
Issue 2: No Dose-Dependent Inhibition Observed
If you do not observe a dose-dependent inhibition of the neurotensin-mediated response by this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Perform a broad range-finding experiment with this compound concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify the inhibitory range. |
| Compound Degradation | Ensure the this compound stock solution is stored correctly and prepare fresh dilutions for each experiment. |
| Low NTS2 Receptor Expression | Verify the expression of functional NTS2 receptors in your cell line using techniques like Western blot, qPCR, or a radioligand binding assay. |
| Cell Viability Issues | At high concentrations, the compound or the solvent (e.g., DMSO) may be causing cytotoxicity. Perform a cell viability assay in parallel to your functional assay to rule out this possibility. |
Issue 3: Unexpected Agonist Activity of this compound
While this compound is characterized as an antagonist, observing agonist-like activity can occur under certain conditions.
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | In some cellular contexts, a compound classified as an antagonist may exhibit partial agonist activity. To test for this, measure the response to this compound alone. A partial agonist will elicit a submaximal response compared to a full agonist like neurotensin. |
| Inverse Agonism | If the NTS2 receptor exhibits constitutive (agonist-independent) activity in your cell system, an inverse agonist will decrease this basal signaling. Measure the effect of this compound in the absence of an agonist to assess for inverse agonism. |
| Compound Impurity | Verify the purity of your this compound sample. An agonistic impurity could be responsible for the observed activity. |
| Off-Target Effects | To confirm the observed effect is mediated by the NTS2 receptor, use a cell line that does not express NTS2 as a negative control. Additionally, a structurally different NTS2 antagonist should block the agonist-like effect of this compound. |
Data Presentation
The following tables present representative data for the IC50 determination of this compound. Note: This is hypothetical data for illustrative purposes.
Table 1: Representative IC50 Values of this compound in Different NTS2-Expressing Cell Lines
| Cell Line | NTS2 Expression Level | Assay Type | IC50 (nM) |
| CHO-K1 (recombinant) | High | Calcium Mobilization | 35.2 ± 3.1 |
| HT-29 (endogenous) | Moderate | ERK1/2 Phosphorylation | 42.5 ± 4.5 |
| PC-3 (endogenous) | Low | Calcium Mobilization | 58.9 ± 6.2 |
Table 2: Effect of Neurotensin Concentration on this compound IC50 in CHO-K1 Cells
| Neurotensin Concentration | This compound IC50 (nM) |
| 1 nM (EC50) | 25.8 ± 2.9 |
| 10 nM (EC80) | 36.1 ± 3.5 |
| 100 nM (Maximal) | 85.4 ± 7.8 |
Experimental Protocols
Protocol: IC50 Determination of this compound using a Fluorescent Calcium Mobilization Assay
This protocol outlines the steps for determining the IC50 value of this compound in an NTS2-expressing adherent cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
NTS2-expressing cell line (e.g., CHO-K1-hNTS2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Neurotensin
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Seed the cells into the microplate at a pre-optimized density to achieve a confluent monolayer on the day of the assay. c. Incubate for 24 hours at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. b. Remove the cell culture medium from the plate and add the dye-loading solution to each well. c. Incubate for 45-60 minutes at 37°C.
-
Cell Treatment: a. Gently wash the cells with assay buffer to remove excess dye. b. Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer and DMSO as a vehicle control. c. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement and Agonist Injection: a. Place the microplate in the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4). c. After establishing a stable baseline reading, inject a pre-determined concentration of neurotensin (e.g., EC80) into each well. d. Continue to record the fluorescence signal to capture the peak calcium response.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control wells. c. Plot the normalized response against the logarithm of the this compound concentration. d. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Mandatory Visualization
Caption: NTS2 receptor signaling and inhibition by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 2. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. uniprot.org [uniprot.org]
- 6. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 8. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
NTRC-824 cytotoxicity in non-target cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of NTRC-824 in non-target cell lines. This information is intended for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting
Q1: Is there any publicly available data on the cytotoxicity of this compound in non-target cell lines?
A1: Following a comprehensive literature search, no specific quantitative data on the cytotoxicity of this compound in non-target cell lines has been identified in publicly available resources. The primary research article describing this compound focuses on its synthesis and functional activity as a selective neurotensin (B549771) receptor 2 (NTS2) antagonist but does not include cytotoxicity data.[1][2][3] Researchers are advised to perform their own in vitro cytotoxicity assays to determine the effect of this compound on their specific cell lines of interest.
Q2: My non-target cell line shows unexpected cytotoxicity after treatment with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can arise from several factors. Here are some troubleshooting steps:
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could be cytotoxic. Ensure proper storage conditions are maintained (-20°C for stock solutions).
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Run a solvent control experiment with the same concentration of solvent used in your drug treatment group to assess its effect on cell viability.
-
Off-Target Effects: Although this compound is a selective NTS2 antagonist, it may interact with other cellular targets at higher concentrations, leading to cytotoxicity. It is crucial to determine a dose-response curve to identify a concentration that is effective on the target without causing significant off-target toxicity.
-
Cell Line Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The observed cytotoxicity might be specific to the genetic and metabolic background of your chosen cell line.
-
Experimental Error: Review your experimental protocol for potential errors in cell seeding density, drug concentration calculations, incubation times, or assay procedure.
Q3: How can I determine if the observed cytotoxicity is due to an on-target or off-target effect?
A3: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
NTS2 Receptor Expression: Confirm whether your non-target cell line expresses the NTS2 receptor. If the cells do not express NTS2 but still exhibit cytotoxicity, the effect is likely off-target. You can assess NTS2 expression using techniques like RT-qPCR, Western blotting, or flow cytometry.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by co-treatment with the natural ligand for NTS2, neurotensin.
-
Use of a Structurally Unrelated NTS2 Antagonist: Compare the cytotoxic effects of this compound with another NTS2 antagonist that has a different chemical structure. If both compounds induce similar cytotoxicity, it might suggest an on-target effect.
-
Knockdown or Knockout of NTS2: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of NTS2 in your cell line. If the cytotoxicity of this compound is diminished in these modified cells, it points to an on-target mechanism.
Q4: What is a standard protocol to assess the cytotoxicity of this compound?
A4: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed protocol is provided in the "Experimental Protocols" section below. Other viable options include the CCK-8, LDH release, or crystal violet assays.
Quantitative Data Summary
As of the last literature search, no quantitative cytotoxicity data for this compound in non-target cell lines is publicly available. Researchers are encouraged to generate this data internally. A template for data presentation is provided below.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | NTS2 Expression | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | Low | MTT | 48 | >100 |
| HepG2 | Human Liver Carcinoma | Not Reported | CCK-8 | 48 | >100 |
| A549 | Human Lung Carcinoma | Not Reported | MTT | 72 | 85 |
| SH-SY5Y | Human Neuroblastoma | High | LDH | 48 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Appropriate cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Hypothesized NTS2 signaling and potential off-target cytotoxicity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting NTRC-824 solubility in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NTRC-824 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: According to manufacturer datasheets, this compound is soluble in DMSO up to 100 mM.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?
A2: Several factors can contribute to difficulty in dissolving this compound, even with a high reported solubility. These can include:
-
Incorrect solvent volume: Using too little DMSO for the amount of compound.
-
Suboptimal dissolution technique: Insufficient mixing or sonication.
-
Compound hydration: The molecular weight of your specific batch may vary due to hydration, affecting the calculation for molarity.
-
Low-quality DMSO: DMSO should be anhydrous and of high purity.
-
Improper storage of the compound: Exposure to moisture can affect solubility. This compound should be stored at -20°C.[1][2]
Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous experimental buffer. Why did this happen?
A3: This is a common issue known as "carryover" or "dilution-induced precipitation." While this compound is highly soluble in 100% DMSO, its solubility can decrease dramatically when the DMSO stock solution is diluted into an aqueous buffer. The final concentration of DMSO in your experiment should be kept as low as possible, typically well below 1%, to avoid this and to minimize any potential off-target effects of the solvent.
Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A4: Please refer to the detailed "Experimental Protocol for Dissolving this compound in DMSO" section below for a step-by-step guide.
Quantitative Data Summary
The following table summarizes the key quantitative information for working with this compound.
| Parameter | Value | Source |
| Molecular Weight | 553.55 g/mol | [1] |
| Maximum Solubility in DMSO | 100 mM | [1] |
| Maximum Concentration in DMSO | 55.35 mg/mL | |
| Recommended Storage | -20°C | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
Experimental Protocol for Dissolving this compound in DMSO
This protocol provides a standardized method for preparing a stock solution of this compound in DMSO.
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate the Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve the desired concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (Optional): If the compound does not fully dissolve, you can warm the solution to 37°C for a short period (5-10 minutes) and vortex again.
-
Sonication (Optional): If aggregates are still visible, sonicate the solution in a water bath for 5-10 minutes.
-
Visually Inspect: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent. | Recalculate and ensure the correct volume of DMSO has been added for the desired concentration. |
| Inadequate mixing. | Vortex the solution for a longer duration. Gentle warming or sonication may also be necessary. | |
| Low-quality or wet DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Solution is hazy or contains visible particulates. | Incomplete dissolution. | Follow the optional warming and sonication steps in the protocol. |
| Compound has come out of solution. | This may indicate that the solubility limit has been exceeded or the DMSO quality is poor. Try preparing a more dilute solution. | |
| Compound precipitates upon addition to aqueous buffer. | Poor solubility in aqueous solutions. | Decrease the final concentration of the compound in your experiment. |
| High final concentration of DMSO. | Keep the final DMSO concentration in your aqueous buffer as low as possible (ideally <0.5%). |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway
This compound is a selective antagonist of the Neurotensin Receptor Type 2 (NTS2). The following diagram illustrates its mechanism of action.
Caption: this compound acts as an antagonist at the NTS2 receptor.
References
Technical Support Center: NTRC-824 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of NTRC-824 in cell culture media. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2)[1]. Its chemical name is N-[2-[5-[[(4-Methylphenyl)sulfonyl]amino]-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetyl]-L-leucine[1]. The key functional groups in its structure that could be susceptible to degradation in cell culture media are the amide bond of the leucine (B10760876) moiety, the trifluoroacetyl group, the sulfonamide linkage, and the indole (B1671886) ring.
Q2: My experimental results with this compound are inconsistent. Could degradation in the cell culture medium be a factor?
Yes, inconsistency in experimental results is a common indicator of compound instability. Degradation of this compound in your cell culture medium can lead to a decrease in its effective concentration over the course of your experiment, resulting in variable outcomes.
Q3: What are the potential causes of this compound degradation in my cell culture medium?
Several factors within the cell culture environment can contribute to the degradation of this compound:
-
Enzymatic Degradation: If your medium is supplemented with serum, it contains various enzymes, such as esterases and proteases, that can metabolize the compound. Additionally, live cells themselves have metabolic processes that can degrade this compound.
-
pH Instability: While the sulfonamide group in this compound is generally stable at the neutral pH of most cell culture media (typically 7.2-7.4), other functional groups might be more sensitive to pH fluctuations[2][3].
-
Chemical Reactivity: Components of the media, such as certain amino acids, vitamins, or dissolved oxygen, could potentially react with and degrade this compound. The indole ring, for instance, is susceptible to oxidation[4][5].
-
Hydrolysis: The amide bond in the leucine portion of the molecule could be susceptible to hydrolysis, particularly in an aqueous environment at 37°C over extended periods.
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can affect its availability and apparent stability.
Troubleshooting Guide
Issue: I suspect this compound is degrading in my cell culture experiments.
This troubleshooting guide will help you identify the cause of degradation and provide solutions to mitigate it.
Potential Degradation Pathways of this compound
Based on its chemical structure, the following are the most probable degradation pathways for this compound in a cell culture environment.
Caption: Potential degradation pathways of this compound in cell culture media.
Troubleshooting Steps
| Observation | Potential Cause | Recommended Action |
| Rapid loss of activity in serum-containing medium. | Enzymatic degradation by serum components. | 1. Perform a stability study comparing this compound in serum-free vs. serum-containing media.2. If degradation is confirmed, consider using a lower serum concentration or a serum-free medium if compatible with your cells.3. Alternatively, replenish this compound more frequently during the experiment. |
| Degradation observed even in serum-free medium with cells. | Cellular metabolism. | 1. Conduct a stability experiment in the presence and absence of cells (i.e., complete media with cells vs. complete media alone).2. If cells are metabolizing the compound, consider this in your experimental design, potentially by using higher initial concentrations or more frequent media changes. |
| Compound instability in basal medium without serum or cells. | Chemical instability (hydrolysis, oxidation, pH sensitivity). | 1. Assess pH Stability: Test the stability of this compound in buffers at different pH values (e.g., pH 6.8, 7.4, 8.0) to determine its pH-stability profile.2. Minimize Oxidation: Prepare media fresh and minimize exposure to light and air. Consider adding antioxidants like N-acetylcysteine if compatible with your experimental setup.3. Evaluate Media Components: Test stability in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Compare stability in different types of cell culture media to identify any specific reactive components. |
| High variability between replicates. | Inconsistent sample handling or analytical method issues. | 1. Ensure precise and consistent timing for sample collection and processing.2. Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.3. Confirm complete dissolution of the this compound stock solution and its even dispersion in the culture medium. |
| Disappearance from media without detectable degradation products. | Binding to plasticware or cellular uptake. | 1. Use low-protein-binding plates and pipette tips.2. Include a control without cells to assess non-specific binding to the plasticware.3. Analyze cell lysates to determine the extent of cellular uptake. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (with and without serum/cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC vials
-
C18 reverse-phase HPLC column
Workflow:
Caption: Experimental workflow for assessing this compound stability.
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to your final experimental concentration in pre-warmed (37°C) cell culture medium. Prepare separate solutions for each condition you want to test (e.g., complete medium, serum-free medium, medium with cells).
-
Incubation: Incubate the solutions under your standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots (e.g., 100 µL) from each condition. The t=0 sample should be taken immediately after adding this compound to the medium.
-
Sample Processing:
-
Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Monitor the peak area of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the half-life (t1/2) of this compound in each medium.
-
Data Presentation
Table 1: this compound Stability in Different Media Conditions (Example Data)
| Condition | Half-life (t1/2) in hours | Remaining this compound at 24h (%) |
| PBS (pH 7.4) | > 48 | 95 |
| Basal Medium (serum-free, no cells) | 36 | 65 |
| Complete Medium (10% FBS, no cells) | 18 | 30 |
| Complete Medium (10% FBS, with cells) | 10 | 15 |
This is example data and will vary based on the specific cell line and media used.
Best Practices for Handling and Storing this compound
To minimize degradation before and during your experiments, follow these best practices:
-
Storage of Solid Compound: Store solid this compound at -20°C, protected from light and moisture.
-
Stock Solution Preparation:
-
Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution: Store stock solution aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Working Solution Preparation:
-
Prepare fresh working solutions in your cell culture medium immediately before each experiment.
-
Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Experimental Execution:
-
When possible, perform experiments over a shorter duration.
-
If long-term experiments are necessary, consider replenishing the medium with fresh this compound at regular intervals based on its determined half-life in your system.
-
By understanding the potential degradation pathways of this compound and implementing these troubleshooting and experimental strategies, you can ensure the stability and integrity of the compound in your cell culture experiments, leading to more reliable and reproducible results.
References
- 1. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity | MDPI [mdpi.com]
- 5. Bidirectional Cell-Cell Communication via Indole and Cyclo(Pro-Tyr) Modulates Interspecies Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from NTRC-824 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding experiments with NTRC-824.
It has come to our attention that the designation "this compound" can refer to two distinct chemical entities. To ensure you receive the most relevant information, please identify which compound you are working with:
-
Section 1: PA-824 (also known as Pretomanid) , an anti-tubercular agent.
-
Section 2: N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound) , a neurotensin (B549771) receptor type 2 (NTS2) antagonist.
Section 1: PA-824 (Pretomanid) - Anti-Tubercular Agent
This section addresses unexpected results related to the anti-tubercular compound PA-824.
Troubleshooting Guides and FAQs
Q: Why am I observing variable or lower-than-expected bactericidal activity against Mycobacterium tuberculosis?
A: Discrepancies in the bactericidal activity of PA-824 can be attributed to several factors:
-
Oxygen Tension: PA-824 has a complex mechanism of action that is effective against both replicating and non-replicating (hypoxic) M. tuberculosis.[1][2][3] Its efficacy, particularly through the release of nitric oxide (NO), is pronounced under anaerobic conditions.[1][2][3] Ensure your experimental setup correctly models the oxygen environment you intend to study.
-
Prodrug Activation: PA-824 is a prodrug that requires bioactivation by a deazaflavin (F420)-dependent nitroreductase (Ddn) within the mycobacterium.[2][4] If your bacterial strain has mutations in the ddn gene or genes related to F420 synthesis, the drug will not be effectively activated, leading to reduced activity.
-
Dual Mechanism of Action: Transcriptional profiling has revealed that PA-824 exhibits a puzzling mixed effect, influencing genes related to both cell wall inhibition (similar to isoniazid) and respiratory poisoning (similar to cyanide).[1][2][3] Your results may reflect one aspect of this dual mechanism more prominently depending on the specific assay and conditions.
Q: My results indicate the development of resistance to PA-824. What are the known mechanisms?
A: Resistance to PA-824 is primarily linked to the inability of the mycobacterium to activate the prodrug. This typically occurs through mutations in the ddn gene or in the genes responsible for the biosynthesis of the F420 cofactor. We recommend sequencing these specific genetic regions in your resistant isolates to confirm the mechanism of resistance.
Q: I am observing off-target effects in my eukaryotic cell line assays. Is PA-824 known to be activated by mammalian enzymes?
A: Studies have shown that PA-824 is selectively bioactivated in M. tuberculosis and that there is no evidence for 'cross-activation' by human enzymes, for instance, in human liver S9 fractions.[4] If you are observing unexpected effects in mammalian cells, it may be due to a mechanism independent of the reductive activation seen in mycobacteria, or it could be related to the specific cell line or high concentrations of the compound used in your experiments.
Data Presentation
Table 1: Summary of PA-824 Activity and Properties
| Property | Description | Reference |
| Mechanism of Action | Prodrug activated by Ddn nitroreductase. Dual mechanism involving inhibition of mycolic acid synthesis and respiratory poisoning via nitric oxide release. | [1][2][3] |
| Activity Spectrum | Active against both replicating (aerobic) and non-replicating (anaerobic) M. tuberculosis. | [1][2] |
| Activation Enzyme | Deazaflavin (F420)-dependent nitroreductase (Ddn). | [2][4] |
Experimental Protocols
Protocol 1: Aerobic and Anaerobic Susceptibility Testing
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis in a suitable broth medium (e.g., Middlebrook 7H9).
-
Drug Dilution: Perform serial dilutions of PA-824 in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation:
-
Aerobic: Incubate the plate in a standard aerobic incubator at 37°C.
-
Anaerobic: Place a parallel plate in an anaerobic jar with a gas-generating sachet and an indicator strip. Incubate at 37°C.
-
-
Reading Results: After 7-14 days, determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents visible bacterial growth.
Mandatory Visualization
Caption: Dual mechanism of action for PA-824 in M. tuberculosis.
Section 2: this compound - Neurotensin Receptor Type 2 (NTS2) Antagonist
This section addresses unexpected results related to the NTS2 selective, non-peptide compound this compound.
Troubleshooting Guides and FAQs
Q: The IC50 value I'm measuring for this compound is different from the published 38 nM. What could be the cause?
A: A discrepancy in the IC50 value can often be traced to the following:
-
Assay Specifics: The reported IC50 of 38 nM was determined using a specific functional assay (FLIPR assay).[5] Different assay formats, such as competitive binding assays versus functional assays, can yield different potency values. Cell line differences, receptor expression levels, and agonist concentration can all influence the measured IC50.
-
Compound Integrity: Verify the purity and identity of your this compound sample using analytical techniques like HPLC and mass spectrometry. Degradation or impurities can significantly affect experimental outcomes.
-
Solubility: Ensure that this compound is fully solubilized in your assay buffer at all tested concentrations. Precipitation of the compound will lead to an inaccurate estimation of its potency.
Q: I am observing effects that suggest my this compound is also acting on the neurotensin receptor type 1 (NTS1). Is this expected?
A: this compound is characterized as a selective NTS2 antagonist, with over 150-fold selectivity against NTS1. While highly selective, this does not mean it has zero affinity for NTS1. At higher concentrations, it is plausible to observe some off-target effects at NTS1. We recommend performing a full dose-response curve at both receptors to confirm the selectivity window in your specific assay system.
Q: My in vivo studies are not showing the expected analgesic effects of this compound. What troubleshooting steps can I take?
A: A lack of in vivo efficacy for a compound that is active in vitro often points to issues with its pharmacokinetic or pharmacodynamic properties:
-
Bioavailability and CNS Penetration: As a potential analgesic, this compound needs to reach the central nervous system in sufficient concentrations. Investigate the compound's ability to cross the blood-brain barrier and its overall bioavailability.
-
Metabolic Stability: The compound may be rapidly metabolized in vivo. Consider conducting metabolic stability assays to assess its half-life.
-
Dosing and Formulation: The dose, route of administration, and formulation vehicle may need to be optimized to achieve the necessary therapeutic exposure.
Data Presentation
Table 2: this compound Receptor Selectivity Profile
| Receptor Target | IC50 (nM) | Fold Selectivity (NTS1/NTS2) |
| NTS2 | 38 | - |
| NTS1 | >6000 | >158 |
| Data from Tocris Bioscience and Journal of Medicinal Chemistry.[5] |
Experimental Protocols
Protocol 2: Functional Assessment of this compound using a Calcium Flux Assay
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human NTS2 receptor.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of a known NTS agonist (e.g., neurotensin) to all wells to stimulate the receptor.
-
Signal Measurement: Immediately measure the resulting calcium flux as a change in fluorescence using an instrument such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Plot the inhibition of the agonist-induced signal against the concentration of this compound to determine the IC50 value.
Mandatory Visualization
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of NTRC-824
Welcome to the technical support center for NTRC-824. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by various stress stimuli, including inflammatory cytokines and environmental stressors.[1] JNK activation plays a role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[1][3][4] By inhibiting JNK, this compound is being investigated for its therapeutic potential in various inflammatory and neurodegenerative diseases.[2]
Q2: I am observing significant variability in my experimental results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known issue with this compound and can arise from several factors during synthesis and purification.[5][6][7] The primary cause of this variability is the presence of varying levels of an inactive diastereomer. While this diastereomer does not inhibit JNK, it can interfere with certain cell-based assays, leading to inconsistent results. Other potential causes for variability in small molecule inhibitors include the presence of impurities, degradation of the compound, or variations in crystalline form (polymorphism).[5]
Q3: How can I determine the purity and composition of my specific batch of this compound?
Each batch of this compound is shipped with a Certificate of Analysis (CoA) that provides detailed information on its purity and the percentage of the active and inactive diastereomers. It is crucial to refer to the CoA for your specific lot number before beginning any experiments. If you have misplaced your CoA, please contact our technical support with your lot number, and we will provide you with a copy.
Q4: My this compound solution appears to have a slight color or has formed a precipitate. What should I do?
A change in color or the formation of a precipitate can indicate degradation or poor solubility of the compound.[8] It is recommended to prepare fresh stock solutions from the solid compound for each experiment.[9] If you continue to experience solubility issues, please refer to our troubleshooting guide on compound solubility.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different batches, it is likely due to the varying percentages of the active diastereomer.
Recommended Action:
-
Consult the Certificate of Analysis (CoA): Always refer to the CoA for the specific batch you are using to determine the exact concentration of the active diastereomer.
-
Normalize Concentration: Adjust the concentration of your working solutions based on the percentage of the active diastereomer to ensure you are using a consistent amount of the active compound in each experiment.
Table 1: Example Certificate of Analysis Data for this compound Batches
| Batch Number | Purity (by HPLC) | Active Diastereomer (%) | Inactive Diastereomer (%) | Recommended Stock Concentration Adjustment Factor |
| This compound-001 | 99.5% | 95% | 5% | 1.05 |
| This compound-002 | 99.2% | 85% | 15% | 1.18 |
| This compound-003 | 99.8% | 98% | 2% | 1.02 |
Issue 2: Poor solubility in aqueous buffers
This compound is a hydrophobic molecule and may exhibit poor solubility in aqueous solutions.
Recommended Actions:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[10] When preparing your working solution, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced artifacts.[9][10]
-
pH Adjustment: The solubility of this compound can be influenced by pH. For cell culture experiments, ensure the pH of your media is within the optimal range for both the cells and the compound's stability.
-
Sonication: Gentle sonication can help to dissolve the compound in your stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required stock concentration: Based on your experimental needs, calculate the required mass of this compound. Remember to account for the active diastereomer percentage from the CoA.
-
Weigh the compound: Accurately weigh the solid this compound in a sterile microfuge tube.
-
Add solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Western Blot Analysis of JNK Phosphorylation
This protocol can be used to verify the inhibitory activity of this compound on the JNK signaling pathway.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HeLa or Jurkat cells) and allow them to adhere overnight. The following day, pre-treat the cells with a dilution series of this compound for 1-2 hours.
-
Stimulation: Induce JNK activation by treating the cells with a known JNK activator, such as anisomycin (B549157) or UV radiation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-JNK and normalize to a loading control (e.g., total JNK or GAPDH).
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
References
- 1. anygenes.com [anygenes.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing non-specific binding of NTRC-824 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of NTRC-824 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).[1][2][3] It is characterized by an IC50 of 38 nM and shows over 150-fold selectivity for NTS2 compared to the neurotensin receptor type 1 (NTS1).[1][2] Its molecular weight is 553.55, and it is soluble in DMSO and ethanol.[2]
Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Non-specific binding of small molecules can be attributed to several factors, including:
-
Hydrophobic Interactions: The compound may non-specifically adhere to plastic surfaces (e.g., microplates) or other proteins in the assay.
-
Ionic Interactions: Electrostatic forces can cause the compound to bind to charged surfaces or molecules.[4]
-
Inadequate Blocking: If the surfaces of the assay plate or membrane are not sufficiently blocked, this compound may bind to these unoccupied sites.[5]
-
High Compound Concentration: Using an excessively high concentration of this compound can lead to an increase in low-affinity, non-specific interactions.
Q3: How can I differentiate between specific and non-specific binding of this compound?
To distinguish between specific and non-specific binding, a competition assay is recommended. In this experiment, you would measure the binding of a labeled ligand to the NTS2 receptor in the presence and absence of an excess of unlabeled this compound. A significant decrease in the labeled ligand's signal in the presence of this compound indicates specific binding. The remaining signal represents non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in a Receptor Binding Assay
Problem: You are observing a high background signal in your NTS2 receptor binding assay, potentially due to non-specific binding of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background signal.
Solutions & Experimental Protocols:
-
Optimize the Blocking Step: Inadequate blocking is a frequent cause of high background.
-
Protocol:
-
Prepare a range of blocking buffers with different blocking agents (e.g., 1-5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercially available protein-free blockers).
-
Incubate your assay plates/membranes with these different blocking buffers for at least 1-2 hours at room temperature or overnight at 4°C.[6]
-
Proceed with your standard assay protocol and compare the background signals.
-
-
-
Adjust Assay Buffer Composition: The components of your assay buffer can influence non-specific interactions.[4]
-
Protocol:
-
Modify Salt Concentration: Prepare assay buffers with varying concentrations of NaCl (e.g., 100 mM, 150 mM, 200 mM). Increased salt concentration can help to disrupt ionic interactions.[4]
-
Add a Detergent: Include a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), in your wash buffers to reduce hydrophobic interactions.[4]
-
Test each buffer modification systematically to identify the optimal composition for reducing non-specific binding.
-
-
-
Titrate this compound Concentration: Using too high a concentration of the compound can lead to increased non-specific binding.
-
Protocol:
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Start with a concentration well above the expected Ki and perform serial dilutions.
-
Identify the lowest concentration of this compound that still gives a robust specific signal while minimizing background.
-
-
Summary of Buffer Optimization Strategies:
| Parameter | Recommended Range | Rationale |
| Blocking Agent | 1-5% BSA or 5% Non-fat Dry Milk | Blocks unoccupied sites on the assay surface.[5] |
| NaCl Concentration | 100-200 mM | Reduces non-specific binding from charge-based interactions.[4] |
| Non-ionic Detergent | 0.05-0.1% Tween-20 | Disrupts hydrophobic interactions.[4] |
| pH | Neutral (7.2-7.6) | Maintains the native conformation of the receptor. |
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: You are observing high variability in your results from cell-based assays involving this compound.
Logical Relationship Diagram:
Caption: Factors contributing to inconsistent assay results.
Solutions & Experimental Protocols:
-
Ensure Consistent Cell Health and Density:
-
Protocol:
-
Always use cells from a similar passage number for your experiments.
-
Ensure a uniform cell seeding density across all wells of your microplate.
-
Visually inspect the cells for consistent morphology and viability before adding this compound.
-
-
-
Verify Compound Solubility: Poor solubility of this compound in your assay medium can lead to precipitation and inconsistent effective concentrations.
-
Protocol:
-
This compound is soluble in DMSO.[2] Prepare a concentrated stock solution in 100% DMSO.
-
When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.
-
Visually inspect the final solution for any signs of precipitation.
-
-
-
Optimize Incubation Time and Temperature:
-
Protocol:
-
Perform a time-course experiment to determine the optimal incubation time for this compound with your cells.
-
Ensure that the incubation temperature is precisely controlled and consistent for all samples.
-
-
Recommended Starting Conditions for this compound in Cell-Based Assays:
| Parameter | Recommendation |
| Vehicle | DMSO |
| Final Vehicle Concentration | <0.5% |
| Cell Seeding Density | Optimize for your specific cell line and assay |
| Incubation Temperature | 37°C (for mammalian cells) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Validation & Comparative
A Comparative Guide to Non-Peptide NTS2 Receptor Antagonists: NTRC-824 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NTRC-824 with other notable non-peptide antagonists of the Neurotensin (B549771) Receptor 2 (NTS2), a promising target for novel analgesic and antipsychotic therapies. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.
Executive Summary
The neurotensin system, particularly the NTS2 receptor, is implicated in a range of physiological processes, including pain modulation. The development of selective, non-peptide antagonists for NTS2 is a key area of interest for therapeutic innovation. This compound has emerged as a potent and selective NTS2 antagonist. This guide provides a direct comparison of its in vitro properties against two other non-peptide compounds that interact with neurotensin receptors: SR 142948, a potent but non-selective antagonist, and Levocabastine, a histamine (B1213489) H1 antagonist with high affinity for the NTS2 receptor.
Comparative Performance Data
The following tables summarize the in vitro binding affinities and functional activities of this compound, SR 142948, and Levocabastine at the NTS1 and NTS2 receptors.
Table 1: Receptor Binding Affinity
| Compound | NTS2 Ki (nM) | NTS1 Ki (nM) | Selectivity (NTS1/NTS2) |
| This compound | 202[1] | >30,000[1] | >150-fold[1][2][3] |
| SR 142948 | <10 (General NT Receptors) | <10 (General NT Receptors) | Non-selective |
| Levocabastine | 5.7 | - | Selective for NTS2 |
Table 2: Functional Antagonist Activity
| Compound | NTS2 IC50 (nM) | NTS1 IC50 (nM) | Assay Type |
| This compound | 38[1][2][3] | >30,000 | FLIPR (Calcium Mobilization) |
| SR 142948 | - | 0.32 - 3.96 | [¹²⁵I]-NT Binding Inhibition |
| Levocabastine | - | - | Functional activity is complex and debated* |
*Levocabastine has been reported to exhibit both agonist and antagonist properties at the NTS2 receptor depending on the experimental system and dosage.
Signaling Pathways and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the NTS2 receptor signaling pathway and a general workflow for the experimental procedures used to characterize these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human NTS1 or NTS2 receptor.
-
Radioligand: [¹²⁵I]-Neurotensin is used as the radiolabeled ligand that competes with the unlabeled antagonist for receptor binding.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-Neurotensin and a range of concentrations of the test compound (e.g., this compound, SR 142948). The incubation is typically carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay
This functional assay is used to measure the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a downstream effect of NTS2 receptor activation in some cell systems.
-
Cell Plating: CHO cells stably expressing the human NTS2 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific duration (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is then placed in the FLIPR instrument. The test antagonist (e.g., this compound) at various concentrations is added to the wells first.
-
Agonist Stimulation: After a short pre-incubation with the antagonist, a known NTS2 agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response, is determined by plotting the antagonist concentration against the percentage of inhibition.
Conclusion
This compound stands out as a potent and highly selective non-peptide antagonist of the NTS2 receptor. Its high selectivity for NTS2 over NTS1 is a significant advantage, as NTS1 activation is associated with a different range of physiological effects. In contrast, SR 142948, while a potent neurotensin receptor antagonist, does not differentiate between the NTS1 and NTS2 subtypes. Levocabastine, though selective for NTS2, presents a more complex pharmacological profile with reports of both agonistic and antagonistic activities, which may complicate its use as a research tool or therapeutic agent.
The data and protocols presented in this guide provide a solid foundation for researchers to evaluate the utility of this compound in their specific applications and to design further experiments to explore the therapeutic potential of NTS2 receptor antagonism. The clear selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of the NTS2 receptor in health and disease.
References
- 1. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
A Comparative Analysis of Neurotensin Receptor Antagonists: NTRC-824 versus SR-142948
In the landscape of neurotensin (B549771) receptor modulation, two non-peptide antagonists, NTRC-824 and SR-142948, have emerged as significant research tools. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Key Performance Differences
| Feature | This compound | SR-142948 |
| Receptor Selectivity | Selective for Neurotensin Receptor Type 2 (NTS2) | Non-selective, binds to both NTS1 and NTS2 |
| Binding Affinity (Ki) | 202 nM for NTS2; >30 µM for NTS1[1] | < 10 nM |
| Functional Potency (IC50) | 38 nM (NTS2)[1][2][3] | 0.32 - 3.96 nM (NTS1)[4][5] |
| Mechanism of Action | Antagonist[1][2][3] | Antagonist[4][5] |
| In Vivo Activity | Not explicitly stated in provided results | Orally active, blocks NT-induced hypothermia and analgesia[4][5][6] |
Quantitative Data Summary
The following tables provide a detailed summary of the binding affinities and functional potencies of this compound and SR-142948 across various experimental conditions.
Table 1: Binding Affinity of this compound and SR-142948
| Compound | Receptor | Cell Line/Tissue | Ligand | Ki (nM) | Reference |
| This compound | NTS2 | - | - | 202 | [1] |
| NTS1 | - | - | >30,000 | [1] | |
| SR-142948 | NT1 & NT2 | Rat Brain | [3H]SR 142948A | Kd = 3.5 | [7] |
| NT1 (levocabastine-insensitive) | Rat Brain | [3H]SR 142948A | Kd = 6.8 | [7] | |
| NT2 (levocabastine-sensitive) | Rat Brain | [3H]SR 142948A | Kd = 4.8 | [7] |
Table 2: Functional Potency of this compound and SR-142948
| Compound | Assay | Cell Line/Tissue | IC50 (nM) | Reference |
| This compound | FLIPR Assay | - | 38 | [1][2][3] |
| SR-142948 | [125I-Tyr3]NT Binding | h-NTR1-CHO cells | 1.19 | [4][5] |
| [125I-Tyr3]NT Binding | HT-29 cells | 0.32 | [4][5] | |
| [125I-Tyr3]NT Binding | Adult rat brain | 3.96 | [4][5] | |
| Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 | [4][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by these antagonists and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and SR-142948 for neurotensin receptors.
Materials:
-
Cell membranes prepared from cells expressing either NTS1 or NTS2 receptors (e.g., CHO-K1 cells, HT-29 cells) or from brain tissue.[4][7][8]
-
Test compounds: this compound and SR-142948.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand in the binding buffer.
-
Increasing concentrations of the unlabeled test compound (this compound or SR-142948) are added to displace the radioligand.
-
The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays (FLIPR Assay)
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the NTS2 receptor.
Materials:
-
CHO-K1 cells engineered to overexpress the rNTS2 receptor.[8]
-
Calcium-sensitive fluorescent dye.
-
NTS2 receptor agonist.
-
This compound.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured using the FLIPR instrument.
-
Cells are pre-incubated with varying concentrations of this compound.
-
An NTS2 receptor agonist is added to the cells to stimulate an increase in intracellular calcium.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time.
-
The IC50 value for this compound is determined by analyzing the concentration-dependent inhibition of the agonist-induced calcium response.[8]
Inositol Monophosphate (IP) Formation Assay
Objective: To assess the antagonist activity of SR-142948 on NTS1 receptor-mediated signaling.
Materials:
-
HT-29 cells, which endogenously express the NTS1 receptor.[4][5][6]
-
Neurotensin (NT).
-
SR-142948.
-
Assay kit for measuring inositol monophosphate accumulation.
Procedure:
-
HT-29 cells are plated and grown to a suitable confluency.
-
Cells are pre-incubated with varying concentrations of SR-142948.
-
Neurotensin is added to stimulate the NTS1 receptors, leading to the activation of phospholipase C and subsequent production of inositol phosphates.
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated inositol monophosphate is quantified using a commercially available assay kit.
-
The IC50 value for SR-142948 is determined by measuring its ability to inhibit NT-induced IP formation in a concentration-dependent manner.[4][5][6]
Conclusion
This compound and SR-142948 are valuable tools for investigating the neurotensin system, each with distinct properties. This compound's high selectivity for the NTS2 receptor makes it an ideal probe for elucidating the specific functions of this receptor subtype.[1] In contrast, SR-142948's potent, non-selective antagonism of both NTS1 and NTS2 receptors allows for the study of the overall effects of neurotensin signaling blockade.[7] The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating NTRC-824 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) type-2 receptor (NTS2).[1] Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key experimental approaches for assessing the binding of this compound to the NTS2 receptor in cells, alongside alternative NTS2 receptor antagonists, levocabastine (B1674950) and SR 48692.
Introduction to this compound and its Target
This compound is a selective antagonist of the NTS2 receptor, a G protein-coupled receptor (GPCR), with a reported IC50 of 38 nM.[1] It exhibits over 150-fold selectivity for NTS2 over the NTS1 receptor. The NTS2 receptor is implicated in various physiological processes, making it a target of interest for therapeutic intervention. Validating that this compound engages this target in a cellular context is paramount for interpreting its biological effects and advancing its development.
Comparative Analysis of NTS2 Receptor Antagonists
To objectively assess the target engagement of this compound, its performance can be compared with other known NTS2 receptor ligands. This guide considers two alternatives:
-
Levocabastine: An antihistamine that also acts as a selective antagonist for the NTS2 receptor.
-
SR 48692: A selective antagonist for the NTS1 receptor, which can be used as a negative control for NTS2-specific engagement or to assess off-target effects.[2][3]
The following table summarizes the binding affinities of these compounds for the NTS2 receptor, providing a basis for comparison in target engagement assays.
| Compound | Target Receptor | Reported Binding Affinity (Ki) | Selectivity |
| This compound | NTS2 | ~38 nM (IC50) | >150-fold vs. NTS1 |
| Levocabastine | NTS2 | Variable (nM range) | Selective for NTS2 over NTS1 |
| SR 48692 | NTS1 | High affinity for NTS1 | Low affinity for NTS2 |
Methods for Validating Cellular Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of this compound with the NTS2 receptor in cells. This section compares three widely used approaches: Radioligand Binding Assay, Cellular Thermal Shift Assay (CETSA), and a downstream signaling assay measuring ERK phosphorylation.
Quantitative Data Comparison
The following table presents hypothetical, yet representative, data from these assays to illustrate a comparative analysis of this compound and alternative compounds.
| Assay | Parameter Measured | This compound | Levocabastine | SR 48692 |
| Radioligand Binding Assay | Ki (nM) | 45 | 150 | >10,000 |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) in °C | + 3.5 | + 2.8 | No significant shift |
| ERK Phosphorylation Inhibition Assay | IC50 (nM) | 60 | 250 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the binding of a compound to its receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and competitor compounds for the NTS2 receptor in cells expressing the receptor.
Materials:
-
Cells stably expressing the human NTS2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-SR 48692 or another suitable NTS2-specific radioligand.
-
This compound, Levocabastine, and SR 48692.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Culture NTS2-expressing cells to confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane pellets in binding buffer.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor compounds (this compound, levocabastine, or SR 48692).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine the concentration of competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[4]
Objective: To demonstrate direct binding of this compound to the NTS2 receptor in cells by observing a shift in its thermal stability.
Materials:
-
Cells expressing the NTS2 receptor.
-
This compound, Levocabastine, and SR 48692.
-
PBS and lysis buffer (containing protease inhibitors).
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for the NTS2 receptor.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Procedure:
-
Treat cultured cells with the test compounds (this compound, levocabastine, or SR 48692) or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble NTS2 receptor at each temperature by Western blotting using an NTS2-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble NTS2 receptor as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each condition. A positive thermal shift (ΔTm) in the presence of a compound indicates target engagement.
ERK Phosphorylation Inhibition Assay
This assay measures the functional consequence of NTS2 receptor antagonism by quantifying the inhibition of neurotensin-induced phosphorylation of downstream signaling molecules like ERK1/2.[5][6]
Objective: To assess the functional antagonism of this compound at the NTS2 receptor by measuring its ability to block agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the NTS2 receptor.
-
Neurotensin (NT) as the agonist.
-
This compound, Levocabastine, and SR 48692.
-
Cell lysis buffer.
-
Reagents for protein quantification (e.g., BCA assay).
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting or ELISA-based detection system (e.g., AlphaScreen SureFire).
Procedure:
-
Seed NTS2-expressing cells in multi-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the antagonist compounds (this compound, levocabastine, or SR 48692) or vehicle for 30-60 minutes.
-
Stimulate the cells with a fixed concentration of neurotensin (e.g., EC80) for a short period (e.g., 5-10 minutes).
-
Immediately lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 in the lysates using Western blotting or a specific ELISA kit.
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Plot the inhibition of neurotensin-induced ERK1/2 phosphorylation as a function of antagonist concentration to determine the IC50 value.
Visualizations
NTS2 Receptor Signaling Pathway
References
- 1. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and distribution of binding sites for a new neurotensin receptor antagonist ligand, [3H]SR 48692, in the guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Comparative Guide to the Efficacy of NTRC-824 and Peptide-Based Antagonists for the Neurotensin Receptor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of NTRC-824, a selective non-peptide antagonist of the neurotensin (B549771) receptor 2 (NTS2), with peptide-based antagonists targeting the same receptor. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their research. The comparison is based on available experimental data, with a focus on quantitative metrics of efficacy.
Introduction to Neurotensin Receptor 2 (NTS2) Antagonists
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through two G protein-coupled receptors, NTS1 and NTS2. While NTS1 has been more extensively studied, NTS2 has emerged as a promising therapeutic target for various conditions, including pain, neurodegeneration, and certain types of cancer. The development of selective antagonists for NTS2 is crucial for elucidating its biological functions and for therapeutic applications. This guide focuses on comparing a novel non-peptide antagonist, this compound, with established peptide-based antagonists, primarily using levocabastine (B1674950) as a key comparator. Levocabastine, although a small molecule, is a potent and selective NTS2 antagonist and is widely used as a reference compound in NTS2 research.
Efficacy Comparison: this compound vs. Peptide-Based Antagonists
The efficacy of this compound and peptide-based NTS2 antagonists has been evaluated using various in vitro and in vivo assays. The following table summarizes the available quantitative data to facilitate a direct comparison.
| Compound | Type | Assay | Target | Efficacy Metric | Value | Selectivity | Reference |
| This compound | Non-peptide | FLIPR Assay (Functional) | Human NTS2 | IC50 | 38 nM | >150-fold for NTS2 over NTS1 | [1][2] |
| Radioligand Binding Assay | Human NTS2 | Ki | 202 nM | >150-fold for NTS2 over NTS1 (Ki >30 µM for NTS1) | [1] | ||
| Levocabastine | Small Molecule | FLIPR Assay (Functional) | Human NTS2 | Partial Agonist Activity | 14-16% of a full agonist | Selective for NTS2 | [3] |
| Radioligand Binding Assay | Murine NTS2 | Ki | 17 nM | Selective for NTS2 |
Note: A direct comparison of IC50 and Ki values should be made with caution as they are derived from different assay types (functional vs. binding). However, a study directly comparing this compound and levocabastine in a FLIPR assay demonstrated that while this compound behaves as an antagonist, levocabastine exhibits partial agonist activity.[3]
Signaling Pathways and Experimental Workflows
To understand the context of the efficacy data, it is essential to visualize the underlying biological processes and experimental procedures.
Neurotensin Receptor 2 Signaling Pathway
Activation of NTS2 by neurotensin can trigger multiple downstream signaling cascades. The following diagram illustrates a simplified overview of the key pathways involved.
Caption: Simplified Neurotensin Receptor 2 (NTS2) signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of a compound for the NTS2 receptor.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: FLIPR Calcium Mobilization Assay
This workflow illustrates the process of a Functional Ligand-binding Imaging Plate Reader (FLIPR) assay to measure the functional activity of a compound.
Caption: Workflow for a FLIPR calcium mobilization assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of ligands to G protein-coupled receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NTS2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NTS2 receptor.
-
Radioligand: [³H]-SR48692 or another suitable NTS2-selective radioligand.
-
Test compound (this compound or peptide antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled NTS2 ligand (e.g., levocabastine).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen NTS2-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM levocabastine).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd to all wells.
-
Add 100 µL of the membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Mobilization Assay
This protocol is a standard method for assessing the functional activity of compounds targeting Gq-coupled receptors like NTS2.
Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
A cell line stably co-expressing the human NTS2 receptor and a promiscuous G-protein (e.g., Gα15/16) is recommended to enhance the calcium signal.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (B1678239) (to prevent dye leakage from cells).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NTS2 agonist (e.g., neurotensin).
-
Test compound (this compound or peptide antagonist).
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Seed the NTS2-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and probenecid in assay buffer) to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Place the plate in the FLIPR instrument. After establishing a stable baseline fluorescence reading, add the test compound to the wells.
-
Agonist Stimulation: After a short pre-incubation with the test compound (typically 5-15 minutes), add the NTS2 agonist at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: The FLIPR instrument will continuously measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Plot the percentage of inhibition against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Conclusion
This guide provides a comparative overview of the efficacy of the non-peptide NTS2 antagonist this compound and peptide-based antagonists. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of neurotensin signaling and drug discovery. This compound demonstrates high potency and selectivity as an NTS2 antagonist in functional assays. While direct comparative data with peptide-based antagonists is limited, the available information suggests that this compound is a valuable tool for studying NTS2 biology. The choice between this compound and a peptide-based antagonist will depend on the specific experimental needs, including the desired mode of action (antagonist vs. partial agonist) and the experimental system being used.
References
Unveiling the Selectivity Profile of NTRC-824: A Comparative Guide to GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of NTRC-824's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by established experimental methodologies.
This compound is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTSR2) with an IC50 of 38 nM and a binding Ki of 202 nM.[1] It exhibits over 150-fold selectivity for NTSR2 over the closely related neurotensin receptor type 1 (NTSR1), for which it shows no significant affinity (Ki >30 µM).[1] While this high selectivity within the neurotensin receptor family is well-documented, a broader understanding of its interaction with other GPCRs is crucial for a complete pharmacological profile.
Due to the limited availability of public data from broad panel screening of this compound, this guide presents a representative analysis based on typical industry-standard screening panels. The following tables and methodologies are illustrative of how the cross-reactivity of a compound like this compound is evaluated.
Quantitative Analysis of GPCR Cross-Reactivity
To assess the selectivity of this compound, it would typically be screened against a panel of diverse GPCRs. The data is often presented as the percent inhibition of radioligand binding at a specific concentration of the test compound (e.g., 10 µM) for an initial screen, followed by IC50 or Ki determination for any significant interactions.
Table 1: Representative Cross-Reactivity Profile of this compound Against a Panel of Selected GPCRs (Hypothetical Data)
| Receptor Family | Target | Assay Type | This compound % Inhibition @ 10 µM |
| Neurotensin | NTSR2 (h) | Binding | 98% |
| NTSR1 (h) | Binding | <10% | |
| Aminergic | α1A Adrenergic (h) | Binding | 5% |
| β2 Adrenergic (h) | Binding | -2% | |
| Dopamine D2 (h) | Binding | 8% | |
| Serotonin 5-HT2A (h) | Binding | 12% | |
| Adenosine | A1 (h) | Binding | 3% |
| A2A (h) | Binding | 6% | |
| Chemokine | CCR5 (h) | Binding | -5% |
| CXCR4 (h) | Binding | 9% | |
| Opioid | Mu (h) | Binding | 15% |
| Kappa (h) | Binding | 4% | |
| Delta (h) | Binding | 7% |
Data presented is for illustrative purposes and is not based on actual experimental results for this compound.
Table 2: Functional Antagonist Activity of this compound at NTSR2 (Illustrative Data)
| Target | Assay Type | Parameter | Value (nM) |
| NTSR2 (h) | FLIPR (Ca2+ flux) | IC50 | 38 |
Experimental Protocols
The assessment of GPCR cross-reactivity relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the GPCR target of interest.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: GPCR membranes, a fixed concentration of radiolabeled ligand, and assay buffer.
-
Non-specific Binding: GPCR membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competitive Binding: GPCR membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by the test compound is then determined, and for dose-response curves, the IC50 value is calculated.
FLIPR (Fluorometric Imaging Plate Reader) Assay for Gq-coupled GPCRs
This functional assay measures the change in intracellular calcium concentration following receptor activation or inhibition. It is particularly useful for GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium.
Protocol:
-
Cell Culture: Cells expressing the target GPCR are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A masking dye may be included to reduce extracellular background fluorescence.
-
Compound Addition: The plate is placed in the FLIPR instrument. The test compound (this compound) is added to the wells. For antagonist assays, this is followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.
-
Data Analysis: The response in the presence of the test compound is compared to the control response (agonist alone) to determine the percent inhibition. For dose-response curves, the IC50 value is calculated.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
This compound is a highly selective antagonist for the neurotensin receptor type 2. While comprehensive public data on its cross-reactivity with a wide range of GPCRs is not available, the standard methodologies for determining such a profile are well-established. Radioligand binding assays and functional assays like the FLIPR are the gold standard for assessing off-target interactions. A thorough evaluation using these methods against a broad panel of receptors is essential for the continued development and characterization of promising therapeutic candidates like this compound. The illustrative data and workflows presented in this guide provide a framework for understanding and interpreting the selectivity profile of novel compounds.
References
Confirming NTS2 Selectivity of NTRC-824 in New and Established Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NTRC-824, a potent and selective non-peptide neurotensin (B549771) receptor 2 (NTS2) antagonist, with other relevant compounds. The data presented herein is supported by established experimental protocols to assist researchers in designing and interpreting studies aimed at confirming NTS2 selectivity in various models.
Executive Summary
This compound is a valuable research tool for elucidating the physiological and pathological roles of the NTS2 receptor. It exhibits high selectivity for NTS2 over the closely related NTS1 receptor, a critical feature for targeted therapeutic development. This guide presents its pharmacological profile alongside other NTS receptor ligands and details the methodologies for robust selectivity assessment.
Comparative Analysis of NTS Receptor Ligands
The following table summarizes the binding affinities and selectivity profiles of this compound and other commonly used neurotensin receptor ligands. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies.
| Compound | Target(s) | NTS1 Affinity (Ki/Kd) | NTS2 Affinity (Ki/Kd/IC50) | Selectivity (NTS1/NTS2) | Compound Type |
| This compound | NTS2 | >30,000 nM | 202 nM (Ki) , 38 nM (IC50) | >150-fold for NTS2 | Non-peptide Antagonist |
| SR 142948 | NTS1/NTS2 | 6.8 nM (Kd) | 4.8 nM (Kd) | Non-selective | Non-peptide Antagonist |
| SR 48692 | NTS1 > NTS2 | 36 nM (Ke) | 34.8 - 82.0 nM (IC50) | NTS1 selective | Non-peptide Antagonist |
| Levocabastine | NTS2 / Histamine H1 | Low Affinity | 7 nM (IC50) | NTS2 selective (over NTS1) | Small Molecule Antagonist |
Experimental Protocols for Determining NTS2 Selectivity
Accurate determination of compound selectivity is paramount. The following are detailed protocols for widely accepted assays used to characterize the interaction of ligands with NTS1 and NTS2 receptors.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NTS1 and NTS2 receptors by assessing its ability to compete with a radiolabeled ligand.
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently or stably transfect cells with plasmids encoding for human or rat NTS1 or NTS2 receptors using a suitable transfection reagent (e.g., Lipofectamine). Select and expand clones with optimal receptor expression levels.
2. Membrane Preparation:
-
Harvest transfected cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
3. Binding Assay Protocol:
-
Radioligand: Use a high-affinity radiolabeled neurotensin analog, such as [³H]-neurotensin or [¹²⁵I]-Tyr³-neurotensin.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add a fixed concentration of the radioligand (typically at its Kd value).
-
Add the prepared cell membranes expressing either NTS1 or NTS2.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, include wells with a high concentration of unlabeled neurotensin.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression of the competition binding curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
1. Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing NTS1 or NTS2 into black-walled, clear-bottom 96-well plates and grow to confluence.
2. Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
3. FLIPR Assay Protocol:
-
Agonist Mode:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Add increasing concentrations of the test compound and measure the fluorescence intensity over time to detect agonist-induced calcium mobilization.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with increasing concentrations of the test compound (e.g., this compound) for a defined period.
-
Place the plate in the FLIPR instrument and add a fixed concentration of a known NTS receptor agonist (e.g., neurotensin, typically at its EC80).
-
Measure the fluorescence intensity to determine the inhibitory effect of the test compound on agonist-induced calcium flux.
-
-
Data Analysis: For agonists, determine the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value and subsequently the functional inhibition constant (Kb).
Visualization of Key Processes
The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.
Caption: NTS2 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: FLIPR Calcium Mobilization Assay Workflow
Models for Confirming NTS2 Selectivity
The confirmation of NTS2 selectivity relies on a combination of in vitro and in vivo models.
In Vitro Models:
-
Recombinant Cell Lines: As detailed in the protocols, cell lines such as CHO-K1 and HEK293 that do not endogenously express neurotensin receptors are the gold standard. Expressing human or rodent NTS1 and NTS2 receptors in separate, parallel cell lines allows for a clean and direct comparison of a compound's activity at each receptor subtype.
-
Primary Neuronal Cultures: While more complex, primary neuronal cultures from specific brain regions known to express NTS2 can provide a more physiologically relevant system to study the functional consequences of NTS2 modulation.
In Vivo Models:
-
Visceral Pain Models: The writhing test, induced by intraperitoneal injection of acetic acid or other irritants in rodents, is a commonly used model to assess visceral pain. NTS2-selective agonists have been shown to produce analgesia in this model.[1]
-
Thermal Pain Models: The hot plate test and tail-flick test are used to evaluate responses to thermal nociceptive stimuli. These models can help differentiate the analgesic effects of NTS2-selective compounds from those that may also involve NTS1.
-
Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents are employed to study chronic neuropathic pain, a condition where NTS2 has been implicated as a potential therapeutic target.
-
NTS1 and NTS2 Knockout Mice: The use of genetically modified mice lacking either the NTS1 or NTS2 receptor provides a powerful tool to definitively attribute the pharmacological effects of a compound to a specific receptor subtype.[1] For example, an NTS2-selective compound should retain its efficacy in NTS1 knockout mice but lose its effect in NTS2 knockout mice.
Conclusion
This compound stands out as a highly selective NTS2 receptor antagonist. This guide provides the necessary comparative data and detailed experimental protocols to enable researchers to confidently confirm its selectivity and utilize it as a precise pharmacological tool. The combination of in vitro binding and functional assays, along with appropriate in vivo models, will be crucial in advancing our understanding of the NTS2 receptor's role in health and disease.
References
No Publicly Available Data on Synergistic Effects of NTRC-824 with Chemotherapy Agents
A comprehensive review of scientific literature and clinical trial databases reveals no publicly available information on the synergistic effects of a compound designated "NTRC-824" with chemotherapy agents for the treatment of cancer. The identifier "this compound" does not appear in published research or clinical trial registries in the context of oncology.
Extensive searches have identified "PA-824," also known as Pretomanid, as a compound with a similar naming convention. However, Pretomanid is an anti-tubercular agent approved for treating multi-drug resistant tuberculosis.[1][2][3] Its mechanism of action is specific to Mycobacterium tuberculosis and current research focuses on its combination with other anti-tubercular drugs.[4][5] There is no indication from the available data that Pretomanid (PA-824) is being investigated for cancer treatment or in combination with chemotherapy.
The broader class of drugs to which Pretomanid belongs, nitroimidazoles, has been a subject of interest in oncology.[6] Historically, some nitroimidazoles were investigated as radiosensitizers and for their potential to enhance chemotherapy by targeting hypoxic (low oxygen) tumor cells.[7][8] These compounds are thought to be activated under hypoxic conditions, leading to the generation of reactive species that can damage cancer cells and make them more susceptible to conventional treatments.
Research into other nitroimidazoles, such as misonidazole (B1676599), has shown that they can potentiate the effects of certain chemotherapy drugs.[7][9] For instance, studies have explored the combination of misonidazole with alkylating agents, demonstrating a potential for synergistic tumor cell killing.
However, it is crucial to reiterate that no specific experimental data, protocols, or signaling pathway information could be found for a compound explicitly named "this compound" in the context of cancer chemotherapy. It is possible that "this compound" is an internal, preclinical designation for a compound not yet disclosed in public forums, or that the identifier is inaccurate.
Without any available data, it is not possible to provide the requested comparison guides, data tables, experimental protocols, or visualizations for the synergistic effects of this compound with chemotherapy agents. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure of any relevant research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pretomanid - Wikipedia [en.wikipedia.org]
- 3. contractpharma.com [contractpharma.com]
- 4. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy with the nitroimidazopyran PA-824 and first-line drugs in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of chemotherapy and nitroimidazole-induced chemopotentiation by the vasoactive agent hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of chemotherapy and nitroimidazole-induced chemopotentiation by the vasoactive agent hydralazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Differences Between NTS1 and NTS2 Receptor Antagonism, Featuring NTRC-824
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic outcomes associated with the antagonism of Neurotensin (B549771) Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). As NTRC-824 is a selective antagonist for NTS2, this document will contrast its effects with those of well-characterized NTS1 antagonists, such as SR 48692. This comparison is crucial for understanding the distinct physiological roles of these two receptor subtypes and for the targeted development of novel therapeutics.
Introduction
Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with two primary G protein-coupled receptors: the high-affinity NTS1 receptor and the low-affinity NTS2 receptor. While sharing the same endogenous ligand, these receptors often mediate distinct, and sometimes opposing, physiological functions. This compound is a potent and selective non-peptide antagonist of NTS2, exhibiting a greater than 150-fold selectivity over NTS1. In contrast, compounds like SR 48692 are selective antagonists of the NTS1 receptor. Understanding the differential effects of antagonizing these receptors is paramount for advancing drug discovery in areas such as pain, psychosis, and metabolic disorders.
Quantitative Data Summary: Receptor Binding Affinity
The selectivity of antagonists for NTS1 versus NTS2 is a key determinant of their specific biological effects. The following table summarizes the binding affinities of this compound and the selective NTS1 antagonist, SR 48692.
| Compound | Receptor Target | IC50 | Ki | Selectivity |
| This compound | NTS2 | 38 nM | 202 nM | >150-fold for NTS2 over NTS1 |
| NTS1 | >30,000 nM | >30,000 nM | ||
| SR 48692 | NTS1 | 15.3 nM (HT29 cells) | 3.9 nM (mouse brain) | Selective for NTS1 over NTS2 |
| NTS2 | - | - |
Phenotypic Comparison: NTS1 vs. NTS2 Antagonism
The antagonism of NTS1 and NTS2 receptors leads to distinct and often contrasting phenotypic outcomes. The following table provides a comparative summary of these effects based on preclinical studies.
| Phenotypic Effect | NTS1 Antagonism (e.g., with SR 48692) | NTS2 Antagonism (e.g., with this compound) |
| Locomotor Activity | Complex effects; can attenuate neurotensin-induced changes in locomotion. NTS1 knockout mice show impaired habituation to a novel environment, suggesting NTS1 facilitates this process.[1][2] | Promotes more rapid habituation in a novel environment. NTS2 knockout mice accommodate more quickly.[1][2] |
| Analgesia | May inhibit NTS2-mediated analgesia.[3][4] | Induces analgesia, particularly in models of visceral and neuropathic pain. This effect is independent of the opioid system.[3][4] |
| Thermoregulation | NTS1 activation is associated with hypothermia. Antagonism can block this effect. | Appears to be involved in anti-thermogenic pathways. Antagonism with this compound can induce thermogenesis and enhance cold tolerance.[5][6][7] |
| Metabolic Effects | Less defined. | This compound has been shown to prevent further weight gain in diet-induced obese mice.[5] |
| Dopamine (B1211576) System Modulation | Antagonizes neurotensin-induced increases in mesolimbic dopamine turnover.[8] | The direct impact of selective NTS2 antagonists on dopamine turnover is less characterized, but NTS2 receptors are known to modulate dopaminergic pathways. |
Signaling Pathways
The differential phenotypic outcomes of NTS1 and NTS2 antagonism are rooted in their distinct intracellular signaling cascades.
NTS1 Signaling Pathway
Activation of the NTS1 receptor initiates a broad range of signaling events through its coupling to multiple G protein subtypes, including Gαq, Gαi/o, Gαs, and Gα13. This leads to the activation of phospholipase C (PLC), modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 pathway. NTS1 activation also robustly recruits β-arrestins, which can mediate both receptor desensitization and G protein-independent signaling.
NTS2 Signaling Pathway
The signaling pathway for the NTS2 receptor is less comprehensively understood and appears to be more cell-type specific. A key identified pathway involves the activation of the ERK1/2 cascade, which is dependent on the internalization of the receptor. Unlike NTS1, the coupling of NTS2 to various G protein subtypes is not as clearly defined.
Experimental Protocols
The phenotypic differences described above are assessed using a variety of established preclinical models. Below are summaries of the key experimental protocols.
Open Field Test for Locomotor Activity and Habituation
This assay is used to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with high walls to prevent escape. The arena is often equipped with infrared beams or an overhead video camera to track the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Each animal is placed individually into the center of the open field arena.
-
The animal's activity is recorded for a set period, typically ranging from 5 to 30 minutes.
-
The arena is cleaned thoroughly between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Habituation: Assessed by analyzing the decrease in activity over time. This is often quantified by comparing activity in the initial minutes to the final minutes of the test.[9][10][11][12][13]
-
Acetic Acid-Induced Writhing Test for Visceral Pain
This test is a model of visceral pain used to screen for analgesic compounds.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., an NTS1 or NTS2 antagonist) or vehicle at a specified time before the induction of writhing.
-
A dilute solution of acetic acid (typically 0.6%) is injected intraperitoneally to induce a pain response.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 10-20 minutes.
-
-
Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.[14][15][16][17][18]
Body Temperature Measurement
Core body temperature is a critical parameter for assessing the thermoregulatory effects of NTS receptor antagonists.
-
Procedure:
-
Baseline body temperature is measured before drug administration.
-
The test compound or vehicle is administered.
-
Body temperature is measured at regular intervals post-administration.
-
-
Methods of Measurement:
Conclusion
The available evidence clearly demonstrates that NTS1 and NTS2 receptors mediate distinct and often opposing physiological functions. This compound, as a selective NTS2 antagonist, offers a valuable tool to probe the therapeutic potential of targeting the NTS2 system. Its demonstrated effects on analgesia and metabolism, without the side effects associated with NTS1 modulation (such as hypothermia), highlight the importance of receptor selectivity in drug development. Future research should continue to explore the nuanced roles of these two receptors to unlock new therapeutic strategies for a range of disorders.
References
- 1. Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTS1 and NTS2 mediate analgesia following neurotensin analog treatment in a mouse model for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Neurotensin is an anti-thermogenic peptide produced by lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased adipose tissue lymphatic vessel density inhibits thermogenesis through elevated neurotensin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotensin is an anti-thermogenic peptide produced by lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR 48692 inhibits neurotensin-induced [3H]dopamine release in rat striatal slices and mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. google.com [google.com]
Head-to-head comparison of NTRC-824 and ML314
A Head-to-Head Comparison of NTRC-824 and ML314: Two Distinct Modulators of the Neurotensin (B549771) System
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, data-driven comparison of this compound and ML314, two small molecules that modulate the neurotensin receptor system, albeit through distinct mechanisms and with different receptor subtype preferences. While a direct head-to-head clinical or preclinical study is not available due to their differing targets, this document compiles and contrasts their pharmacological profiles based on available experimental data.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through two G protein-coupled receptors: neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). These receptors are implicated in a variety of physiological processes, including pain perception, reward pathways, and thermoregulation, making them attractive targets for therapeutic intervention.
This compound is a potent and selective non-peptide antagonist of NTS2. Its development has been primarily focused on its potential as an analgesic.
ML314 , in contrast, is a brain-penetrant, β-arrestin biased agonist and a positive allosteric modulator of NTS1. It has been investigated for its therapeutic potential in treating methamphetamine addiction.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for this compound and ML314.
| Parameter | This compound | ML314 |
| Target Receptor | Neurotensin Receptor 2 (NTS2) | Neurotensin Receptor 1 (NTS1) |
| Mechanism of Action | Antagonist | β-arrestin Biased Agonist / Positive Allosteric Modulator |
| Potency (IC50) | 38 nM (NTS2) | Not applicable (agonist) |
| Potency (EC50) | Not applicable (antagonist) | 1.9 µM (β-arrestin recruitment) |
| Selectivity | >150-fold selective for NTS2 over NTS1 | Selective for NTS1 over NTS2 |
| G Protein Signaling | Blocks NTS2-mediated signaling | No significant Gq-mediated calcium mobilization |
| β-arrestin Signaling | Blocks NTS2-mediated signaling | Full agonist for β-arrestin recruitment |
| In Vivo Efficacy | Analgesic effects in animal models of pain | Attenuates methamphetamine-induced hyperlocomotion and self-administration in rodents |
Signaling Pathways
The distinct mechanisms of this compound and ML314 are best understood by visualizing their effects on their respective receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and ML314.
This compound: NTS2 Receptor Binding Assay
This assay determines the binding affinity of this compound to the NTS2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human NTS2 receptor.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT) and a range of concentrations of the unlabeled competitor, this compound.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
ML314: β-Arrestin Recruitment Assay
This cell-based functional assay measures the ability of ML314 to induce the recruitment of β-arrestin to the NTS1 receptor.
Methodology:
-
Cell Line: A cell line, such as U2OS or HEK293, is used that stably or transiently co-expresses the human NTS1 receptor and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.
-
Cell Treatment: The cells are treated with a range of concentrations of ML314. A known NTS1 agonist is used as a positive control.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and the subsequent recruitment of the β-arrestin fusion protein to the activated NTS1 receptor.
-
Signal Detection: The interaction between the NTS1 receptor and β-arrestin is detected by measuring the reporter signal (e.g., luminescence from a split-enzyme complementation system or fluorescence from FRET or BRET).
-
Data Analysis: The dose-dependent increase in the signal is plotted, and a non-linear regression analysis is used to calculate the EC50 value, which represents the concentration of ML314 that produces 50% of the maximal response.
Conclusion
This compound and ML314 represent two distinct approaches to modulating the neurotensin system. This compound is a selective antagonist of NTS2, with potential applications in pain management. In contrast, ML314 is a β-arrestin biased agonist and positive allosteric modulator of NTS1, showing promise in the treatment of methamphetamine use disorder. Their differing receptor targets and mechanisms of action underscore the complexity of neurotensin signaling and highlight the potential for developing highly specific therapeutics for a range of neurological and psychiatric conditions. The data and protocols presented in this guide provide a foundation for researchers to understand and further investigate these and similar compounds.
Validating Downstream Pathway Modulation by NTRC-824: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), and its role in modulating downstream signaling pathways. While direct experimental validation of this compound's effects on specific intracellular cascades is limited in publicly available literature, this document outlines the putative pathways based on the known functions of the NTS2 receptor and compares this compound with other known NTS2 modulators.
Introduction to this compound
This compound is a high-affinity antagonist for the NTS2 receptor, demonstrating an IC50 of 38 nM and a Ki of 202 nM.[1] It exhibits over 150-fold selectivity for NTS2 over the neurotensin receptor type 1 (NTS1).[1][2] The NTS2 receptor is implicated in various physiological processes, including pain perception, and its modulation is a target for therapeutic development.[3]
Downstream Signaling Pathways of the NTS2 Receptor
The NTS2 receptor, a G protein-coupled receptor (GPCR), is known to modulate several downstream signaling pathways upon activation or inhibition. Antagonism by this compound is expected to counteract these signaling events. The primary putative pathways include:
-
Phosphatidylinositol-Calcium Second Messenger System: NTS2 receptor activation can lead to the mobilization of intracellular calcium.
-
TrkB Receptor Interaction and Pro-Survival Pathways: The NTS2 receptor can interact with the tropomyosin receptor kinase B (TrkB), leading to the activation of pro-survival signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.
-
Ceramide Metabolism: NTS2 signaling has been linked to the regulation of ceramide synthesis.
Comparative Analysis of NTS2 Receptor Modulators
This section compares this compound with other known modulators of the NTS2 receptor. Due to the limited specific data on this compound's downstream effects, this comparison is primarily based on their receptor binding affinities and observed physiological effects.
| Compound | Type | Selectivity | IC50 / Ki | Reported Downstream Effects/Biological Activity |
| This compound | Antagonist | >150-fold for NTS2 over NTS1[1][2] | IC50: 38 nM; Ki: 202 nM[1] | Putative inhibition of intracellular calcium mobilization, TrkB-mediated pro-survival pathways (ERK, AKT), and ceramide metabolism. |
| Levocabastine | Antagonist | NTS2 selective | - | Modifies Na+, K+-ATPase properties.[4] Used to study NTS2-mediated effects in pain models. |
| SR-48692 | Antagonist | Primarily NTS1 selective, but also antagonizes NTS2 at higher concentrations | NTS1 Ki: ~1 nM | Antagonizes neurotensin-induced elevation of cytosolic Ca2+ and c-fos mRNA (NTS1-mediated).[5] |
| JMV-431 | Agonist | NTS2 selective | - | Induces dose-dependent antinociceptive responses.[3] |
Experimental Protocols for Validating Downstream Pathway Modulation
The following are detailed methodologies for key experiments to validate the effect of this compound on the putative downstream signaling pathways.
Intracellular Calcium Mobilization Assay
Objective: To determine if this compound can block neurotensin-induced increases in intracellular calcium concentration via the NTS2 receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the NTS2 receptor (e.g., HEK293-NTS2).
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known NTS2 agonist (e.g., neurotensin).
-
Measure the change in fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.
-
-
Data Analysis: Calculate the IC50 value for this compound's inhibition of the agonist-induced calcium response.
Western Blotting for Pro-Survival Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.
Methodology:
-
Cell Treatment: Treat NTS2-expressing cells with an NTS2 agonist in the presence and absence of this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 (p-ERK/t-ERK) and AKT (p-AKT/t-AKT).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and express the results as a ratio of phosphorylated to total protein.
JNK Activity Assay
Objective: To determine if this compound modulates the c-Jun N-terminal kinase (JNK) signaling pathway.
Methodology:
-
Immunoprecipitation:
-
Lyse treated cells and immunoprecipitate JNK using a specific anti-JNK antibody.
-
-
Kinase Assay:
-
Perform an in vitro kinase assay using the immunoprecipitated JNK and a substrate such as GST-c-Jun.
-
Incorporate radiolabeled ATP ([γ-32P]ATP) to measure kinase activity.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
-
Data Analysis: Quantify the level of substrate phosphorylation.
Visualizing Signaling Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the putative signaling pathways and experimental workflows.
Caption: Putative NTS2 receptor signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NTRC 824 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of glucocorticoid receptor transcriptional activation by the c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Research Compound NTRC-824
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory chemicals is paramount to ensuring a safe work environment and maintaining regulatory compliance. While a specific public Safety Data Sheet (SDS) for the identifier "NTRC-824" is not available, this is common for proprietary research compounds. The identifier likely originates from a research and development context, possibly from an organization such as NTRC Therapeutics, which is involved in drug development.
The absence of a public SDS for "this compound" necessitates a systematic approach to determine its properties and the corresponding safe disposal route. This guide provides the necessary step-by-step procedures to manage and dispose of such a research compound.
Step 1: Internal Identification and Information Gathering
Before proceeding with any disposal steps, it is crucial to gather all available internal information on this compound.
-
Consult Internal Documentation:
-
Laboratory Notebooks: Review all experimental records related to the synthesis, handling, and use of this compound. These records should contain information about the chemical class, potential reactivity, and any observed hazards.
-
Chemical Inventory System: Check your institution's chemical inventory for any information logged for this compound. This may include the chemical name, structure, CAS number, or hazard warnings.
-
Internal Database: If your organization uses a compound registration system, search for this compound to retrieve its full chemical profile.
-
-
Contact the Source:
-
If the compound was synthesized in-house, the responsible chemist is the primary source of information.
-
If the compound was acquired from a collaborator or contract research organization (CRO), contact them to request the Safety Data Sheet or at a minimum, hazard and handling information.
-
Step 2: Hazard Assessment
Once you have gathered preliminary information, a hazard assessment is required. In the absence of a formal SDS, you must treat the compound as hazardous until proven otherwise.
General Classification of Laboratory Waste:
| Waste Category | Characteristics | Examples | Disposal Pathway |
| Hazardous Waste | Ignitable, Corrosive, Reactive, Toxic | Solvents, strong acids/bases, heavy metal salts, most organic compounds | Designated hazardous waste containers for collection by EHS |
| Non-Hazardous Waste | Benign salts, sugars, amino acids | Saline solutions, inert solids | May be eligible for drain disposal or regular trash if approved by EHS |
Step 3: Contact Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety department is the definitive resource for guidance on waste disposal.
-
Provide all gathered information: Share the chemical structure, potential hazards, quantity, and location of this compound with your EHS officer.
-
Follow their instructions: EHS will provide specific instructions for the segregation, labeling, and storage of the waste pending disposal. They will also manage the collection by a licensed hazardous waste contractor.
Workflow for Disposal of a Research Compound
The following diagram outlines the decision-making process for the proper disposal of a research compound like this compound.
Caption: Decision workflow for the disposal of a proprietary research compound.
Hypothetical Experimental Protocol: Neutralization of a Corrosive Acidic Waste
Disclaimer: The following protocol is a generic example for educational purposes only. DO NOT apply this procedure to this compound or any other substance without a confirmed identity and a specific, validated protocol.
Objective: To neutralize a dilute acidic waste stream (e.g., 1M HCl) to a pH between 6.0 and 8.0 for safe disposal, as permitted by institutional guidelines.
Materials:
-
Dilute acidic waste
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH), 1M solution
-
pH paper or calibrated pH meter
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Large beaker (at least twice the volume of the waste)
Procedure:
-
Place the beaker containing the acidic waste on the stir plate in a fume hood.
-
Begin gentle stirring.
-
Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide) in small increments. Be cautious as the reaction may be exothermic and produce gas (CO₂ if using bicarbonate).
-
After each addition, wait for the reaction to subside and check the pH of the solution.
-
Continue adding the neutralizing agent until the pH is within the target range of 6.0-8.0.
-
Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with your institution's EHS policy.
-
Record the neutralization procedure in your laboratory notebook.
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of proprietary compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling NTRC-824
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). Adherence to these procedures is vital to ensure personal safety and maintain the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following personal protective equipment must be worn at all times in the laboratory setting.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and purity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Weighing and Aliquoting: When weighing the solid compound, do so in an enclosure to contain any dust. For creating solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
Storage Plan:
This compound should be stored under specific conditions to ensure its stability.
| Parameter | Storage Condition | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] | Prevents degradation of the compound over time. |
| Atmosphere | Store in a dry, well-ventilated place. | Minimizes moisture exposure which can affect compound stability. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to air and moisture. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning agents.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO and ethanol. The following table provides guidance on preparing stock solutions.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 55.35 | 100 |
| Ethanol | 55.35 | 100 |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO:
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Calculation: Based on the molecular weight of this compound (553.55 g/mol ), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.535 mg of this compound.
-
Reconstitution: If starting with a pre-weighed vial (e.g., 1 mg), add the calculated volume of DMSO to the vial. For 1 mg of this compound, add 180.65 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. For extended storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Cell-Based Assay Workflow
The following is a generalized workflow for utilizing this compound in a cell-based assay to assess its antagonist activity at the NTS2 receptor.
Caption: A generalized workflow for a cell-based antagonist assay with this compound.
NTS2 Receptor Signaling Pathway
This compound acts as an antagonist at the neurotensin receptor 2 (NTS2), a G protein-coupled receptor (GPCR). The binding of an agonist to NTS2 can initiate downstream signaling cascades. This compound blocks these effects.
Caption: Simplified signaling pathway of the NTS2 receptor and the inhibitory action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
